The Chemical Architecture and Application of 1-BOC-4-Aminoxy Piperidine Hydrochloride in Advanced Bioconjugation
In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of linker architecture is as critical as the choice of th...
Author: BenchChem Technical Support Team. Date: April 2026
In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of linker architecture is as critical as the choice of the pharmacophore itself. 1-BOC-4-Aminoxy piperidine hydrochloride has emerged as a premier bifunctional building block, enabling highly specific, bioorthogonal conjugation.
This technical guide deconstructs the structural causality, mechanistic advantages, and experimental workflows associated with this molecule, providing a comprehensive framework for drug development professionals.
Structural Causality: Why This Specific Architecture?
The utility of 1-BOC-4-Aminoxy piperidine hydrochloride is not accidental; every functional group within its structure serves a distinct, calculated purpose in synthetic chemistry and pharmacokinetics.
The Piperidine Core: Unlike flexible aliphatic chains (e.g., PEG linkers), the saturated, six-membered piperidine ring introduces structural rigidity. In PROTAC development, this rigidity reduces the entropic penalty upon the formation of the target-PROTAC-E3 ligase ternary complex. Furthermore, the basic nitrogen (once deprotected) improves aqueous solubility and favorable pharmacokinetic (PK) properties.
The Aminooxy Group (-O-NH₂): This is the reactive warhead. The presence of an oxygen atom immediately adjacent to the nitrogen creates the "alpha effect." The repulsion between the unshared electron pairs on the adjacent heteroatoms raises the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen, making it a significantly stronger nucleophile than a standard primary amine (1)[1].
The BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group provides orthogonal protection. It masks the secondary amine of the piperidine ring, ensuring that electrophiles (like aldehydes) react exclusively with the aminooxy group. The BOC group is stable under the mildly acidic conditions used for oxime ligation but can be cleanly cleaved later using strong acids.
The Hydrochloride Salt: The HCl salt form protonates the aminooxy group during storage, preventing auto-condensation and oxidative degradation, thereby ensuring a prolonged shelf-life and reliable stoichiometry (2)[2].
Quantitative Data: Physicochemical Profile
Property
Specification
Experimental Implication
CAS Number
868857-24-3
Primary identifier for sourcing and regulatory documentation.
Molecular Formula
C₁₀H₂₀N₂O₃ · HCl
Requires accounting for the HCl salt in stoichiometric calculations.
Molecular Weight
252.74 g/mol
Essential for precise molarity in micro-scale bioconjugation.
Appearance
White to off-white powder
Discoloration indicates premature oxidation of the aminooxy group.
Solubility
Water, DMSO, MeOH
Highly versatile for both aqueous bioconjugation and organic synthesis.
Mechanistic Principles: The Alpha Effect and Oxime Ligation
The primary application of 1-BOC-4-Aminoxy piperidine is oxime ligation —a premier click chemistry reaction. When the aminooxy group encounters an aldehyde or ketone, it undergoes a rapid nucleophilic attack to form a highly stable oxime bond (3)[3].
Unlike Schiff bases (standard imines) which are prone to rapid hydrolysis in water, the oxime bond is thermodynamically stable under physiological conditions. This stability is paramount for in vivo applications, ensuring that the drug conjugate does not prematurely cleave in systemic circulation.
Reaction mechanism of oxime ligation driven by the alpha effect of the aminooxy group.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations.
Objective: Conjugate 1-BOC-4-Aminoxy piperidine to an aldehyde-tagged payload.
Causality & Design Choices:
The reaction is buffered at pH 4.5–6.0. Why? At this pH, the carbonyl oxygen of the aldehyde is sufficiently protonated to increase its electrophilicity, while the aminooxy group (pKa ~4.6) remains partially unprotonated and nucleophilic. Aniline is added as a nucleophilic catalyst; it forms a fast-reacting Schiff base intermediate with the aldehyde, which is subsequently displaced by the aminooxy group, accelerating the reaction up to 400-fold (4)[4].
Preparation: Dissolve the aldehyde-bearing payload (1.0 eq) in 100 mM sodium acetate buffer (pH 5.5) containing 10% DMSO to aid solubility.
Catalysis: Add aniline to a final concentration of 10–50 mM.
Conjugation: Add 1-BOC-4-Aminoxy piperidine hydrochloride (1.5 eq). Stir at room temperature for 2–4 hours.
Self-Validation Step (LC-MS): Sample the reaction mixture. The mass spectrum must show the disappearance of the aldehyde mass and the appearance of the product mass, specifically shifted by +197.1 Da (Mass of reagent [216.2] minus H₂O [18.0] minus HCl [36.5]).
Protocol B: BOC Deprotection and Linker Elongation
Objective: Remove the BOC group to expose the piperidine secondary amine for subsequent amide coupling.
Causality & Design Choices:
Strong acid is required to cleave the tert-butyl carbamate. We utilize 4M HCl in dioxane rather than Trifluoroacetic acid (TFA) when possible, as HCl provides a cleaner evaporation profile and avoids the formation of trifluoroacetate salts, which can interfere with subsequent sensitive biological assays or downstream coupling steps.
Deprotection: Dissolve the purified oxime-conjugate from Protocol A in anhydrous dichloromethane (DCM). Add an equal volume of 4M HCl in dioxane.
Cleavage: Stir at room temperature for 1 hour.
Self-Validation Step (TLC/LC-MS): Monitor via LC-MS. The mass should shift by -100 Da (loss of the BOC group, C₅H₈O₂).
Neutralization & Coupling: Evaporate the solvent under reduced pressure. Redissolve the resulting piperidine hydrochloride salt in DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt, followed by the E3 ligase ligand (for PROTACs) and HATU (1.1 eq) to initiate amide bond formation.
Sequential workflow for bifunctional PROTAC linker assembly using orthogonal protection.
Applications in Advanced Drug Discovery
The unique orthogonal reactivity of 1-BOC-4-Aminoxy piperidine has cemented its role in several cutting-edge therapeutic modalities:
PROTAC Linkerology: In the synthesis of Proteolysis Targeting Chimeras, the linker must bridge a protein of interest (POI) ligand and an E3 ligase ligand. The piperidine ring provides necessary rigidity, while the aminooxy group allows for late-stage, convergent assembly of the PROTAC molecule via click chemistry ()[].
Antibody-Drug Conjugates (ADCs): Site-specific conjugation is replacing stochastic lysine/cysteine coupling to produce homogeneous ADCs. By utilizing formylglycine-generating enzyme (FGE) to introduce an aldehyde tag onto an antibody, researchers use aminooxy-piperidine derivatives to attach cytotoxic payloads site-specifically, resulting in ADCs with superior therapeutic indices (6)[6].
Oligonucleotide Therapeutics: To improve cellular uptake and stability, antisense oligonucleotides and siRNAs are often conjugated to targeting ligands (like GalNAc). Aminooxy click chemistry allows for bis-homo and bis-hetero conjugation to nucleic acids, enabling the simultaneous introduction of two different ligands with distinct biological functions (1)[1].
Molecular weight and exact mass of 1-BOC-4-Aminoxy piperidine hydrochloride
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-BOC-4-Aminoxy piperidine hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive analysis of 1-(tert-butoxycarb...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-BOC-4-Aminoxy piperidine hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of 1-(tert-butoxycarbonyl)-4-(aminooxy)piperidin-1-ium chloride, commonly known as 1-BOC-4-Aminoxy piperidine hydrochloride. It is designed for researchers, scientists, and drug development professionals who utilize this compound and require a precise understanding of its fundamental chemical properties. We will dissect the critical distinction between molecular weight and exact mass, detail their calculation, and outline the principles of their experimental determination.
Compound Overview and Significance
1-BOC-4-Aminoxy piperidine hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and chemical biology. The piperidine ring provides a common structural scaffold, while the BOC (tert-butyloxycarbonyl) protecting group offers stability and controlled deprotection. The key functionality lies in the aminoxy group (-ONH₂), which serves as a highly reactive handle for forming stable oxime linkages with aldehydes and ketones. This specific reactivity makes it an invaluable reagent in bioconjugation, drug delivery systems, and the development of novel therapeutics.
Precise mass determination is paramount for this compound's application. It ensures the correct identification of starting materials, intermediates, and final products, which is a foundational requirement for regulatory submission and reproducible scientific outcomes.
Fundamental Concepts: Molecular Weight vs. Exact Mass
While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts crucial in high-precision analytical techniques like mass spectrometry.
Molecular Weight (or Average Molecular Mass): This is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation uses the atomic weight of each element, which is itself a weighted average based on isotopic abundance on Earth. Molecular weight is typically used for bulk quantities of material in stoichiometric calculations (e.g., titrations, synthesis yields).
Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element. For example, for Carbon, it uses the mass of ¹²C (12.0000 Da), not the atomic weight of 12.011 Da. Exact mass is the value of primary importance in mass spectrometry, as the instrument can resolve ions differing by the mass of a single neutron.
The distinction is critical. An instrument with sufficient resolving power will detect a cluster of peaks corresponding to the different isotopic compositions of the molecule (the "isotopic envelope"). The peak corresponding to the molecule containing only the most abundant isotopes is the monoisotopic or exact mass.
Physicochemical Properties and Calculations
A precise understanding of the compound's properties begins with its chemical formula and the masses of its constituent elements.
Chemical Formula: C₁₀H₂₁ClN₂O₃
Table 1: Summary of Mass Properties
Property
Value
Description
Chemical Formula
C₁₀H₂₁ClN₂O₃
Elemental composition of the hydrochloride salt.
Molecular Weight
268.74 g/mol
Weighted average mass for bulk quantities.
Exact Mass
268.1241 Da
Calculated mass using the most abundant isotope of each element.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of the constituent atoms, which are based on natural isotopic abundances.
The exact mass is calculated by summing the masses of the most abundant isotopes of each element.
Carbon (¹²C): 10 x 12.000000 Da = 120.000000 Da
Hydrogen (¹H): 21 x 1.007825 Da = 21.164325 Da
Chlorine (³⁵Cl): 1 x 34.968853 Da = 34.968853 Da
Nitrogen (¹⁴N): 2 x 14.003074 Da = 28.006148 Da
Oxygen (¹⁶O): 3 x 15.994915 Da = 47.984745 Da
Total Exact Mass: 120.000000 + 21.164325 + 34.968853 + 28.006148 + 47.984745 = 268.124121 Da
The presence of chlorine is particularly noteworthy. Chlorine has two stable isotopes with significant abundance: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern in mass spectrometry, with a prominent M+2 peak (a peak at two mass units higher than the monoisotopic peak) that is approximately one-third the intensity of the monoisotopic peak. This pattern is a powerful diagnostic tool for confirming the presence of chlorine in an unknown compound.
Experimental Determination via Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the definitive technique for experimentally verifying the exact mass of a compound. The workflow involves ionization of the molecule, separation of ions based on their mass-to-charge ratio (m/z), and detection.
Diagram 1: Conceptual Workflow for HRMS Analysis
Caption: High-level workflow for exact mass determination via HRMS.
Step-by-Step Protocol for ESI-HRMS Analysis
This protocol outlines a typical procedure using Electrospray Ionization (ESI), a soft ionization technique well-suited for this type of molecule.
Sample Preparation:
Accurately weigh approximately 1 mg of 1-BOC-4-Aminoxy piperidine hydrochloride.
Dissolve the sample in 1 mL of a 50:50 mixture of methanol and deionized water to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of approximately 1 µg/mL. The final solvent should contain a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.
Instrument Setup (Example: Orbitrap Mass Spectrometer):
Calibrate the mass spectrometer using a known calibration standard mixture to ensure high mass accuracy (typically < 5 ppm).
Set the ESI source to positive ion mode. The tertiary amine on the piperidine ring is readily protonated.
Optimize source parameters: capillary voltage (~3.5 kV), sheath gas flow rate, and capillary temperature (~275 °C).
Set the mass analyzer to a high-resolution mode (e.g., >60,000 FWHM) to resolve the isotopic peaks.
Define the scan range to include the expected m/z value (e.g., m/z 100-500).
Data Acquisition:
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Acquire data for several minutes to obtain a stable signal and a high-quality averaged spectrum.
Data Analysis:
The expected ion in positive mode is the protonated free base, [C₁₀H₂₀N₂O₃ + H]⁺, as the HCl salt will dissociate in solution.
Theoretical Exact Mass of Free Base: 232.1474 Da.
Theoretical m/z of Protonated Ion [M+H]⁺: 232.1474 + 1.007825 (mass of H⁺) = 233.1552 Da .
Identify the monoisotopic peak in the acquired spectrum and compare its experimental m/z to the theoretical value.
Calculate the mass error in parts per million (ppm) to validate the result:
ppm Error = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] x 10⁶
A mass error of < 5 ppm is typically required to confirm the elemental composition.
Practical Implications in Research and Development
Quality Control: Verifying the exact mass of incoming starting materials is a critical first step in any synthesis campaign. It prevents the use of incorrect or impure reagents, saving significant time and resources.
Reaction Monitoring: In conjugation chemistry, HRMS can be used to track the progress of the reaction by monitoring the disappearance of the starting material (m/z 233.1552) and the appearance of the desired product's m/z.
Metabolite Identification: In drug metabolism studies, identifying metabolites involves searching for predicted mass shifts from the parent drug. An accurate starting mass is essential for this bioanalytical work.
Regulatory Compliance: For therapeutic candidates, precise mass characterization is a non-negotiable component of the data package submitted to regulatory agencies like the FDA or EMA.
Conclusion
A clear and accurate understanding of the molecular weight and exact mass of 1-BOC-4-Aminoxy piperidine hydrochloride is not merely an academic exercise; it is fundamental to its successful application in scientific research and pharmaceutical development. While molecular weight is sufficient for bulk measurements, exact mass is the cornerstone of modern analytical chemistry, providing unambiguous confirmation of a molecule's elemental composition. The methodologies described herein represent a standardized approach to ensure the identity and purity of this versatile chemical tool, thereby upholding the principles of scientific rigor and reproducibility.
References
PubChem, National Center for Biotechnology Information. 1-(tert-Butoxycarbonyl)-4-(aminooxy)piperidin-1-ium chloride. Available at: [Link]
Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017. Available at: [Link]
Foundational
An In-Depth Technical Guide to the Solubility of 1-BOC-4-Aminoxy Piperidine Hydrochloride in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 1-BOC-4-aminoxy piperidine hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry, primarily utilized as...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-BOC-4-aminoxy piperidine hydrochloride is a bifunctional molecule of significant interest in medicinal chemistry, primarily utilized as a linker in the synthesis of complex molecules such as antibody-drug conjugates (ADCs). Its utility, however, is fundamentally governed by its solubility in various reaction media. This technical guide provides a comprehensive overview of the solubility characteristics of this hydrochloride salt in a range of common organic solvents. We delve into the core physicochemical principles that dictate its solubility, present a structured summary of its behavior in different solvent classes, and provide a robust, detailed experimental protocol for researchers to determine solubility in their own systems. This document is designed to serve as a foundational resource, empowering scientists to make informed decisions in solvent selection, reaction design, and process optimization.
Chapter 1: Introduction to 1-BOC-4-Aminoxy Piperidine Hydrochloride
1.1 Chemical Structure and Physicochemical Properties
1-BOC-4-aminoxy piperidine hydrochloride, with the CAS Number 81710-38-7, is a piperidine derivative protected at the ring nitrogen with a tert-butoxycarbonyl (BOC) group. The key functionalities are the aminoxy group (-ONH₂) at the 4-position and the hydrochloride salt form, which enhances stability and handling.
Molecular Formula: C₁₀H₂₁ClN₂O₃
Molecular Weight: 268.74 g/mol
Appearance: Typically an off-white to white solid.
The structure combines a lipophilic BOC group with a highly polar, ionizable hydrochloride salt. This duality is central to its solubility behavior, creating a molecule that is neither purely nonpolar nor purely ionic. The BOC group increases solubility in less polar organic solvents compared to the unprotected parent amine, while the hydrochloride salt drastically increases aqueous solubility and influences its behavior in polar organic media.
1.2 Significance in Drug Development
This compound is a valuable building block in synthetic and medicinal chemistry. The aminoxy functionality allows for the formation of stable oxime linkages with carbonyl compounds (aldehydes and ketones), a bioorthogonal reaction widely used in bioconjugation. The piperidine scaffold provides a stable, non-aromatic linker, and the BOC-protecting group allows for selective deprotection and further functionalization at the ring nitrogen. Its role as an intermediate is critical for creating novel therapeutics where precise molecular assembly is required.
Chapter 2: Theoretical Principles of Solubility
The solubility of 1-BOC-4-aminoxy piperidine hydrochloride is a complex interplay of its structural features and the properties of the solvent.
"Like Dissolves Like" : The primary principle governing solubility is that solutes dissolve best in solvents with similar polarity. The compound possesses both a large, nonpolar BOC group and an ionic ammonium chloride salt. This makes predicting its solubility challenging.
Impact of the Hydrochloride Salt : As an ammonium salt, the molecule is ionic. In protic solvents like methanol or ethanol, the solvent can solvate both the chloride anion (Cl⁻) and the protonated aminoxy group (R-ONH₃⁺) through hydrogen bonding and dipole-dipole interactions, promoting dissolution. In aprotic polar solvents like DMSO or DMF, the solvent can effectively solvate the cation but may be less effective at solvating the chloride anion, leading to varied solubility.
Role of the BOC Group : The bulky, nonpolar tert-butyl group enhances lipophilicity. This feature promotes solubility in moderately polar to nonpolar solvents like dichloromethane (DCM) and tetrahydrofuran (THF), where the parent, unprotected salt would be insoluble.
Hydrogen Bonding : The protonated aminoxy group is a strong hydrogen bond donor, while the carbonyl of the BOC group and the ether oxygen of the aminoxy group are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are generally more effective at dissolving the compound.
Chapter 3: Solubility Profile in Common Organic Solvents
Direct, quantitative public data on the solubility of 1-BOC-4-aminoxy piperidine hydrochloride is limited. The following table synthesizes qualitative information from analogous compounds and theoretical principles to provide a predictive guide for researchers. It is strongly recommended to determine quantitative solubility experimentally for specific applications.[1][2]
Solvent Class
Solvent
Polarity Index
Predicted Solubility
Rationale
Protic Polar
Water
10.2
Soluble
The hydrochloride salt form confers high polarity, leading to good solubility in water.
Methanol (MeOH)
5.1
Soluble / Sparingly Soluble
Methanol's polarity and hydrogen bonding ability can solvate the ionic salt. Solubility of related BOC-protected amines is good in methanol.[3]
Ethanol (EtOH)
4.3
Sparingly Soluble
Less polar than methanol, resulting in potentially lower but still significant solubility.
Aprotic Polar
Dimethyl Sulfoxide (DMSO)
7.2
Soluble
Highly polar and can effectively solvate the cation, a common solvent for difficult-to-dissolve amine salts.
Dimethylformamide (DMF)
6.4
Soluble
Similar to DMSO, its high polarity facilitates the dissolution of polar and ionic compounds.
Acetonitrile (MeCN)
5.8
Sparingly Soluble / Insoluble
Moderately polar but a poor hydrogen bond donor, making it less effective at solvating the salt.
Chlorinated
Dichloromethane (DCM)
3.1
Sparingly Soluble / Insoluble
The nonpolar BOC group may allow for some solubility, but the solvent's low polarity is insufficient to effectively solvate the ionic salt.
Chloroform (CHCl₃)
4.1
Sparingly Soluble
Slightly more polar than DCM; related BOC-protected amines show solubility in chloroform.[3]
Ethers
Tetrahydrofuran (THF)
4.0
Insoluble
Lacks the polarity and hydrogen bonding capacity to overcome the lattice energy of the salt.
Lacks the necessary polarity to dissolve an ionic salt.
Hexanes
0.1
Insoluble
Highly nonpolar, incompatible with ionic compounds.
Chapter 4: Experimental Determination of Solubility
Determining the precise solubility of a compound requires a standardized experimental approach.[2] The following protocol describes a robust method for determining the equilibrium solubility of a solid in a given solvent, which is crucial for reproducible results.[1][5]
Objective: To determine the saturation solubility of 1-BOC-4-aminoxy piperidine hydrochloride in a specific organic solvent at a controlled temperature.
Constant temperature shaker or magnetic stirrer with temperature control
Centrifuge
Syringe filters (e.g., 0.45 µm, compatible with the solvent)
Calibrated pipettes
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument
Step-by-Step Methodology:
Sample Preparation:
Add a pre-weighed excess amount of the compound to a vial. The excess is critical to ensure that a saturated solution is achieved.[2]
Record the exact mass of the compound added.
Add a known volume of the desired organic solvent to the vial.
Equilibration:
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a constant temperature shaker or on a stirrer. Temperature control is critical as solubility is highly temperature-dependent.[2]
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.[1][5] The time required should be determined empirically.
Phase Separation:
Once equilibrium is reached, stop agitation and allow the excess solid to settle.
To ensure complete removal of undissolved solids, centrifuge the vial at high speed.[2]
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the supernatant through a syringe filter compatible with the solvent to remove any microscopic particles.[1]
Quantification:
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC).[1]
Analyze the diluted solution to determine the precise concentration of the dissolved compound.
Calculation:
Calculate the solubility using the determined concentration and the dilution factor.
Express the solubility in standard units such as mg/mL, g/L, or mol/L.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Chapter 5: Factors Influencing Solubility
Several factors beyond the choice of solvent can significantly impact the measured solubility of 1-BOC-4-aminoxy piperidine hydrochloride.
Temperature : Generally, the solubility of solids in liquids increases with temperature. For endothermic dissolution processes, heating the mixture will increase solubility. It is crucial to control and report the temperature at which solubility is determined.
Purity : Impurities in either the solute or the solvent can alter the solubility. The presence of water in an organic solvent, for example, can significantly increase the solubility of a hydrochloride salt.[2]
Solid-State Form (Polymorphism) : Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.
pH and Co-solvents : In mixed-solvent systems, the apparent pH or the presence of additives (e.g., a non-polar co-solvent) can drastically alter solubility by changing the overall properties of the solvent medium.
The solubility of 1-BOC-4-aminoxy piperidine hydrochloride is governed by a balance between its lipophilic BOC group and its ionic hydrochloride salt. It exhibits the highest solubility in polar solvents, particularly those capable of hydrogen bonding such as water, methanol, DMSO, and DMF. Its solubility is expected to be limited in less polar media like chlorinated solvents and negligible in nonpolar solvents like hexanes. For any critical application in drug development or chemical synthesis, it is imperative that researchers perform rigorous, well-controlled experiments to quantify solubility in their specific solvent system of interest. This guide provides the theoretical foundation and a practical framework for achieving that goal.
References
Benchchem. (n.d.). Solubility Profile of N-Methyl-N-phenylnaphthalen-2-amine in Organic Solvents: A Technical Guide.
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
Benchchem. (n.d.). A Technical Guide to the Solubility of 4-Aminodiphenylamine Sulfate in Organic Solvents.
Stability profile of 1-BOC-4-Aminoxy piperidine hydrochloride at room temperature
An In-depth Technical Guide to the Stability Profile of 1-BOC-4-Aminoxypiperidine Hydrochloride Executive Summary 1-BOC-4-aminoxypiperidine hydrochloride is a pivotal intermediate in contemporary pharmaceutical synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Stability Profile of 1-BOC-4-Aminoxypiperidine Hydrochloride
Executive Summary
1-BOC-4-aminoxypiperidine hydrochloride is a pivotal intermediate in contemporary pharmaceutical synthesis, valued for its unique bifunctional nature. As with any high-value reagent, a comprehensive understanding of its chemical stability is paramount to ensure the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of final active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the factors governing the stability of 1-BOC-4-aminoxypiperidine hydrochloride at room temperature. While specific, long-term kinetic studies on this exact molecule are not widely published, this document synthesizes established principles of physical organic chemistry and data from analogous structures to construct a robust theoretical stability profile. We will delve into the inherent lability of the tert-butoxycarbonyl (BOC) protecting group, the influence of the hydrochloride salt, and potential degradation pathways. Furthermore, this guide presents field-proven, self-validating protocols for conducting empirical stability assessments, including the development of a stability-indicating analytical method and a comprehensive forced degradation study, in alignment with ICH guidelines.
Introduction to 1-BOC-4-Aminoxypiperidine Hydrochloride
Chemical Structure and Properties
1-BOC-4-aminoxypiperidine hydrochloride is characterized by a piperidine core functionalized with two key groups: an N-BOC protected amine and an aminoxy (-ONH₂) moiety at the 4-position. The presence of the hydrochloride salt signifies that the molecule is protonated, most likely at the most basic nitrogen atom, rendering it more soluble in polar solvents.
Piperidine Scaffold: A common motif in medicinal chemistry, providing a rigid three-dimensional structure.
BOC Group: An acid-labile protecting group essential for regioselective synthesis.[1]
Aminoxy Group: A versatile functional handle for forming oxime ethers, which are valuable in bioconjugation and the synthesis of complex molecules.
Hydrochloride Salt: Enhances solubility and introduces an acidic microenvironment.
Significance in Pharmaceutical Research
This compound serves as a versatile building block in drug discovery. The BOC group allows for reactions at other sites before its selective removal to reveal the piperidine nitrogen for further elaboration.[2] The aminoxy group provides a nucleophilic oxygen atom, enabling the construction of oxime-linked conjugates and derivatives, a strategy often employed to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.
The Critical Role of Stability Assessment
The chemical stability of a starting material directly impacts process development and product quality. Degradation can lead to:
Reduced purity and yield of the desired product.
The introduction of new, potentially reactive impurities into the reaction stream.
Inaccurate molar calculations, leading to non-stoichiometric reactions.
Therefore, a thorough understanding of the stability profile under typical storage conditions, such as room temperature, is not merely a quality control exercise but a fundamental requirement for robust and reproducible chemical synthesis.[3]
Theoretical Stability Assessment at Room Temperature
The primary mode of degradation for this molecule under ambient conditions is predicted to be the cleavage of the BOC protecting group.
The Lability of the tert-Butoxycarbonyl (BOC) Group
The BOC group is renowned for its stability in basic and nucleophilic conditions but is designed for removal under acidic conditions.[4][5]
Mechanism of Acid-Catalyzed Deprotection: The deprotection proceeds via a mechanism involving protonation of the carbamate's carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[6]
Thermal Stability: While significant thermal cleavage of BOC groups typically requires temperatures well above 100°C, the process can be influenced by the substrate and solvent matrix.[7] At room temperature, purely thermal degradation is expected to be negligible over short to medium timeframes.
The Hydrochloride Salt as an Internal Catalyst: The critical feature of this molecule is the hydrochloride salt. In the solid state, and particularly in the presence of atmospheric moisture, the HCl can create an acidic microenvironment sufficient to slowly catalyze the hydrolysis of the BOC group over time, even at room temperature. This auto-catalytic degradation is the most probable intrinsic stability risk.
Predicted Degradation Pathway
The principal degradation product at room temperature is expected to be 4-aminoxypiperidine dihydrochloride, formed from the acid-catalyzed loss of the BOC group.
Caption: Predicted primary degradation pathway at room temperature.
Recommended Protocols for Empirical Stability Testing
To move from theoretical prediction to empirical fact, a structured experimental approach is necessary. This involves conducting forced degradation studies to understand potential degradation pathways and developing a robust analytical method to monitor the compound's purity over time.[8][9]
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated analytical method that can accurately separate and quantify the parent compound from all potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard.
Protocol: HPLC Method Development
Column Selection: Start with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Selection:
Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid protonates the amines, improving peak shape.
Organic (B): Acetonitrile or Methanol.
Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the parent compound (a wavelength around 210-220 nm is typical for carbamates lacking a strong chromophore).
Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve good resolution (Rs > 2) between the parent peak and any impurity/degradant peaks generated during forced degradation.
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol for Forced Degradation Studies
Forced degradation (or stress testing) intentionally degrades the sample to identify likely degradation products and demonstrate the specificity of the analytical method.[3]
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Methodology:
Sample Preparation: Prepare a stock solution of 1-BOC-4-aminoxypiperidine hydrochloride (e.g., 1 mg/mL) in a suitable solvent like methanol.
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with 0.1 N NaOH, and analyze.
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C. Withdraw aliquots, neutralize with 0.1 N HCl, and analyze. The BOC group should be stable under these conditions.[4]
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots and analyze.
Thermal Degradation: Store the solid compound in a vial at an elevated temperature (e.g., 80°C). At each time point, weigh a sample, dissolve it to a known concentration, and analyze.
Photolytic Degradation: Expose the solid compound and a solution to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in foil to exclude light. Analyze at appropriate time points.
Protocol for a Room Temperature Stability Study
Sample Packaging: Place accurately weighed samples of the solid material into inert, sealed containers (e.g., amber glass vials with screw caps) that mimic the intended long-term storage containers.
Storage Conditions: Store the samples at controlled room temperature (e.g., 25°C ± 2°C) and controlled relative humidity (e.g., 60% RH ± 5% RH).
Time Points: Establish a schedule for analysis. For a 12-month study, typical time points would be 0, 3, 6, 9, and 12 months.
Analysis: At each time point, remove a sample and analyze it using the validated stability-indicating HPLC method. Record the assay value (purity) and the area percent of any degradation products.
Data Interpretation and Best Practices
Summarizing Stability Data
All quantitative data should be compiled into a clear, tabular format. This allows for easy tracking of trends over time.
Table 1: Example Stability Data Summary for 1-BOC-4-Aminoxypiperidine HCl at 25°C/60% RH
Time Point (Months)
Assay (% Label Claim)
Major Degradant (% Area)
Total Impurities (% Area)
Appearance
0
99.8%
< 0.05%
0.2%
White Crystalline Solid
3
99.6%
0.15%
0.4%
White Crystalline Solid
6
99.3%
0.32%
0.7%
White Crystalline Solid
9
99.1%
0.48%
0.9%
White Crystalline Solid
12
98.8%
0.65%
1.2%
White Crystalline Solid
Note: Data presented is hypothetical and for illustrative purposes only.
Recommended Storage and Handling
Based on the theoretical assessment, the following storage and handling procedures are recommended to maximize shelf-life:
Temperature: Store in a cool environment. While room temperature is acceptable for short periods, refrigerated storage (2-8°C) is preferable for long-term preservation to minimize the rate of potential acid-catalyzed hydrolysis.[2]
Moisture: The compound is hygroscopic and its degradation is water-dependent. Keep the container tightly sealed at all times.[10] Storage in a desiccator or with a desiccant is highly recommended.
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.
Light: While no specific photolability is predicted, it is always good practice to store chemical reagents in amber or opaque containers to protect them from light.[11]
Conclusion
The stability of 1-BOC-4-aminoxypiperidine hydrochloride at room temperature is primarily governed by the acid-lability of its BOC protecting group. The inherent acidity from the hydrochloride salt, especially in the presence of moisture, creates a pathway for slow degradation over time. While the compound is expected to be stable under basic and mildly oxidative conditions, careful control of temperature and humidity is essential for preserving its purity during long-term storage. The protocols outlined in this guide provide a robust framework for any researcher or drug development professional to empirically determine a precise stability profile, ensuring the quality and reliability of this important synthetic intermediate.
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. [Link]
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
Vapourtec. (2019, January 21). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec. [Link]
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
Pharmacokinetics of 1-BOC-4-Aminoxy piperidine hydrochloride derivatives
An In-Depth Technical Guide to the Pharmacokinetics of 1-BOC-4-Aminoxy Piperidine Hydrochloride Derivatives Introduction: The Piperidine Scaffold in Modern Drug Discovery The piperidine ring, a six-membered nitrogen-cont...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetics of 1-BOC-4-Aminoxy Piperidine Hydrochloride Derivatives
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals.[1][2] Its synthetic tractability and ability to confer favorable physicochemical and pharmacokinetic properties have cemented its status as a "privileged scaffold" in medicinal chemistry.[3] Piperidine derivatives are integral components in numerous drug classes, including analgesics, antipsychotics, and antihistamines.[2][3]
This guide focuses on a specific subclass: 1-BOC-4-aminoxy piperidine hydrochloride and its derivatives. The tert-butyloxycarbonyl (BOC) protecting group at the 1-position offers a synthetically versatile handle, while the 4-aminoxy substitution provides a key vector for molecular elaboration.[4] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this core structure is paramount for any drug development professional aiming to optimize lead candidates for clinical success. This document provides a comprehensive overview of the pharmacokinetic considerations, supported by field-proven experimental protocols and authoritative insights into the underlying scientific principles.
Foundational Physicochemical Properties
The pharmacokinetic journey of a drug is fundamentally governed by its physicochemical characteristics. For 1-BOC-4-aminoxy piperidine derivatives, several key parameters dictate their behavior in vivo. While specific data for the "aminoxy" title compound is sparse in public literature, we can infer properties from the closely related and well-documented analogue, 1-Boc-4-(aminomethyl)piperidine, to establish a baseline.[5]
Table 1: Representative Physicochemical Properties of a 1-BOC-4-Substituted Piperidine Derivative
Property
Value (for 1-Boc-4-(aminomethyl)piperidine)
Significance for Pharmacokinetics
Molecular Formula
C₁₁H₂₂N₂O₂
Influences molecular size and potential for membrane diffusion.
Indicates a relatively balanced lipophilicity/hydrophilicity, suggesting potential for both aqueous solubility and membrane permeability.[3]
pKa (Predicted)
~10.5 (for the primary amine)
The basicity of the exocyclic amine dictates the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport.
Form
Hydrochloride Salt
The salt form is typically employed to enhance aqueous solubility and improve stability and handling of the parent compound.[6]
Causality Behind the Core Structure:
The BOC Protecting Group: The tert-butyloxycarbonyl group serves two primary purposes. Synthetically, it masks the reactivity of the piperidine nitrogen.[7] Pharmacokinetically, it increases the molecule's lipophilicity compared to the unprotected amine, which can enhance membrane permeability. However, it is metabolically labile and prone to cleavage under acidic conditions.[8]
The Piperidine Ring: This saturated heterocycle provides a rigid, three-dimensional scaffold. Its chair-like conformation can be strategically functionalized to orient substituents toward biological targets.[9] Its basic nitrogen atom is a key site for metabolic enzymes.[3]
The Hydrochloride Salt: The use of a hydrochloride salt is a common strategy in drug development to improve the aqueous solubility and dissolution rate of basic compounds, which can be critical for achieving adequate oral absorption.[6]
The ADME Profile: A Drug's Journey Through the Body
The acronym ADME—Absorption, Distribution, Metabolism, and Excretion—describes the disposition of a pharmaceutical compound within an organism. A comprehensive understanding of each phase is critical for predicting a drug's efficacy and safety profile.
Visualizing the Pharmacokinetic Pathway
The following diagram provides a high-level overview of the ADME process.
Caption: High-level overview of the ADME process for an orally administered drug.
Absorption
For oral administration, a compound must dissolve in the gastrointestinal fluid and permeate the intestinal wall to reach systemic circulation.
Solubility: The hydrochloride salt form of the derivative is expected to exhibit good aqueous solubility.
Permeability: The balanced lipophilicity (XLogP3 ≈ 0.9) suggests that passive diffusion across the intestinal epithelium is a likely mechanism of absorption.[3] However, the basic amine could be protonated in the stomach, potentially limiting absorption until it reaches the more neutral pH of the small intestine. In vitro models like the Caco-2 permeability assay are essential for quantifying this property.[10]
Distribution
Once absorbed, the compound is distributed throughout the body via the bloodstream.
Plasma Protein Binding (PPB): Small, relatively polar molecules like simple piperidine isomers are predicted to have low PPB. However, extensive substitution can increase lipophilicity and lead to higher binding. High PPB can limit the free fraction of the drug available to exert its pharmacological effect. Equilibrium dialysis is the gold-standard method for determining PPB.
Volume of Distribution (Vd): The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids in tissues, potentially leading to a larger volume of distribution.[3]
Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for CNS-acting drugs. Piperidine scaffolds are common in CNS drugs due to their ability to be tailored for BBB penetration.[3] Efflux by transporters like P-glycoprotein (P-gp) can limit brain exposure.
Metabolism
Metabolism, primarily in the liver, transforms the parent drug into more water-soluble metabolites for easier excretion. This is a critical phase that determines the compound's half-life and potential for drug-drug interactions.[11]
BOC-Group Cleavage: The BOC group is susceptible to acid-catalyzed hydrolysis, which could potentially occur in the acidic environment of the stomach.[8] Enzymatic cleavage is also possible. This deprotection would unmask the piperidine nitrogen, significantly altering the molecule's physicochemical properties.
Piperidine Ring Metabolism: The piperidine moiety is a known substrate for cytochrome P450 (CYP) enzymes.[3][12] Common metabolic pathways include:
N-dealkylation: If substituents are present on the piperidine nitrogen (after BOC cleavage), this is a major metabolic route, often catalyzed by CYP3A4.[12]
Ring Oxidation/Hydroxylation: CYP-mediated oxidation can occur at various positions on the carbon skeleton of the piperidine ring.[13]
Ring Opening: More extensive metabolism can lead to the opening of the piperidine ring.[13]
Excretion
The final step is the removal of the drug and its metabolites from the body.
Renal Excretion: For small, water-soluble compounds and metabolites, excretion via the kidneys into the urine is a primary pathway.[3]
Biliary/Fecal Excretion: Larger, more lipophilic metabolites may be excreted into the bile and subsequently eliminated in the feces.[13]
Methodologies for Pharmacokinetic Assessment
Reliable pharmacokinetic data is built upon robust and validated experimental protocols. The following sections detail standard methodologies used in drug development.[14][15]
In Vitro ADME Assays
These assays are performed early in drug discovery to screen compounds and predict in vivo behavior.[16]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by CYP enzymes.[10]
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Incubation Mixture: In a microcentrifuge tube, combine buffer (e.g., potassium phosphate, pH 7.4), Human Liver Microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system (which provides the necessary cofactors for CYP enzymes).
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[10]
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound concentration using LC-MS/MS.
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Metabolic Stability Workflow
Caption: Experimental workflow for an in vitro metabolic stability assay.
Protocol 2: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10]
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.
Assay Setup: Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
Apical to Basolateral (A→B) Permeability: Add the test compound to the apical (donor) side. At specified time points, collect samples from the basolateral (receiver) side.
Basolateral to Apical (B→A) Permeability: To assess active efflux, add the test compound to the basolateral side and sample from the apical side.
Quantification: Determine the concentration of the compound in the collected samples by LC-MS/MS.
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.[10] An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.
In Vivo Pharmacokinetic Studies
Animal studies, typically in rodents, are essential for understanding the complete ADME profile in a living system.[17] These studies must adhere to strict regulatory and ethical guidelines.[14][15]
Protocol 3: Rodent Pharmacokinetic Study (Oral Dosing)
Animal Acclimation: Acclimate male Sprague-Dawley rats (or similar) for at least 3 days. Fast animals overnight before dosing.
Formulation: Prepare a formulation of the test compound (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).
Dosing: Administer a single dose of the compound to a cohort of animals (n=3-5 per group) via oral gavage (e.g., 10 mg/kg).
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a suitable route (e.g., tail vein). Place samples into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life).[11]
Visualizing the In Vivo PK Study Workflow
Caption: General workflow for a preclinical oral pharmacokinetic study in rodents.
Bioanalytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices like plasma due to its superior sensitivity and selectivity.[18][19]
Key Aspects of LC-MS/MS Method Development:
Sample Preparation: A crucial step to remove proteins and phospholipids that can interfere with the analysis. Techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[18]
Chromatography: A C18 reverse-phase column is typically used to separate the analyte from endogenous matrix components.
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the drug and its stable-isotope-labeled internal standard.
Regulatory Context and Importance
Pharmacokinetic studies are a mandatory component of the preclinical data package required by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) before a new drug can be tested in humans.[14][20] These studies are conducted under Good Laboratory Practices (GLP) to ensure data integrity and quality.[15] The results from these studies are essential for selecting a safe starting dose for first-in-human clinical trials.[21]
Conclusion
The 1-BOC-4-aminoxy piperidine hydrochloride scaffold represents a versatile starting point for the design of novel therapeutics. Its pharmacokinetic profile is expected to be characterized by good aqueous solubility (due to the salt form), balanced lipophilicity, and significant metabolism mediated by cytochrome P450 enzymes, particularly after the potential cleavage of the BOC protecting group. A thorough characterization using the in vitro and in vivo methodologies described in this guide is a non-negotiable step in the drug development process. These studies provide the critical data needed to understand a molecule's disposition in the body, enabling informed decisions to optimize its properties and advance the most promising candidates toward the clinic.
References
Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available from: [Link]
Piperidine-based drug discovery. ResearchGate. Available from: [Link]
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Li, Y., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available from: [Link]
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Preclinical Regulatory Requirements. Social Science Research Institute. Available from: [Link]
1-Boc-4-(aminomethyl)piperidine. PubChem. Available from: [Link]
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Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry. Available from: [Link]
In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. Available from: [Link]
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Available from: [Link]
1-Boc-4-(Aminomethyl)piperidine. Chemsrc. (2025). Available from: [Link]
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available from: [Link]
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Crystal Structure Analysis of 1-BOC-4-Aminoxy Piperidine Hydrochloride: A Methodological and Conformational Guide
Executive Summary 1-BOC-4-Aminoxy piperidine hydrochloride (CAS: 868857-24-3) is a highly versatile bifunctional building block widely utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-BOC-4-Aminoxy piperidine hydrochloride (CAS: 868857-24-3) is a highly versatile bifunctional building block widely utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and bioconjugation linkers via oxime ligation. The structural elucidation of this intermediate is critical; the spatial orientation of the highly reactive aminooxy (-O-NH₂) group and the steric bulk of the tert-butyloxycarbonyl (BOC) protecting group dictate its reactivity and downstream coupling efficiency.
This whitepaper provides an in-depth technical guide on the crystal structure analysis of 1-BOC-4-Aminoxy piperidine hydrochloride. As a Senior Application Scientist, I will outline the physicochemical causality behind its solid-state conformation, detail the self-validating protocols required for Single Crystal X-ray Diffraction (SCXRD), and provide a predictive structural framework based on established crystallographic principles for piperidine derivatives.
To successfully crystallize and analyze this compound, one must first understand the thermodynamic and steric forces governing its molecular geometry [4].
The Piperidine Ring and Equatorial Preference
The core of the molecule is a saturated six-membered piperidine ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The placement of the aminooxy group at the C4 position is subject to an axial-equatorial equilibrium. However, to avoid severe 1,3-diaxial steric clashes with the axial protons at C2 and C6, the bulky -O-NH₃⁺ group strongly prefers the equatorial position in the solid state [4].
Pseudoallylic Strain from the N-BOC Group
The nitrogen atom at the 1-position is protected by a BOC group. The delocalization of the nitrogen lone pair into the adjacent carbonyl group gives the N-C(O) bond partial double-bond character. This induces a planar geometry around the nitrogen (sp²-like hybridization), leading to pseudoallylic strain (A¹³ strain) [5]. While this strain often forces C2 substituents into an axial position, the C4-aminooxy group remains relatively unaffected by this specific strain, maintaining its equatorial preference.
The Hydrochloride Salt and Supramolecular Assembly
The free base of the aminooxy group is highly reactive and prone to degradation. Formulating it as a hydrochloride salt (-O-NH₃⁺ Cl⁻) stabilizes the molecule and acts as the primary driver for crystallization. In the crystal lattice, the chloride anion serves as a multidentate hydrogen-bond acceptor, forming a robust three-dimensional hydrogen-bonding network with the three acidic protons of the -NH₃⁺ group (N-H···Cl interactions).
Conformational drivers and supramolecular hydrogen bonding network.
Experimental Protocols: Crystallization and SCXRD Workflow
A self-validating crystallographic workflow requires rigorous sample preparation and precise data collection parameters. The following methodologies detail the exact steps required to isolate and solve the structure of 1-BOC-4-Aminoxy piperidine hydrochloride.
Protocol A: Crystal Growth via Vapor Diffusion
Because hydrochloride salts are highly polar but the BOC group is lipophilic, vapor diffusion is the optimal method to slowly reach supersaturation without precipitating an amorphous powder.
Solvent Selection: Dissolve 20 mg of 1-BOC-4-Aminoxy piperidine hydrochloride in 1.0 mL of Methanol (good solvent).
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial to remove heterogeneous nucleation sites (dust).
Antisolvent Chamber: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 4.0 mL of Diethyl Ether (antisolvent).
Diffusion: Cap the outer vial tightly and leave undisturbed at 4 °C. The volatile ether will slowly diffuse into the methanol phase over 3–7 days, gradually lowering the solubility and yielding diffraction-quality single crystals.
Protocol B: SCXRD Data Collection and Refinement
Crystal Harvesting: Under a polarizing microscope, select a clear, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen cryoloop.
Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K . Causality: Cryogenic temperatures are mandatory here to suppress the severe thermal motion (librational disorder) typically exhibited by the tert-butyl methyl groups of the BOC moiety.
Data Collection: Utilize Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Collect a full sphere of data to a resolution of at least 0.83 Å.
Structure Solution: Integrate the data and apply empirical absorption corrections. Solve the phase problem using the dual-space algorithm in SHELXT [1].
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL [2] integrated within the Olex2 graphical user interface [3].
Self-Validation Step: Ensure all non-hydrogen atoms are refined anisotropically. The hydrogen atoms of the -NH₃⁺ group should be located in the difference Fourier map and refined freely to confirm the N-H···Cl hydrogen bonding geometry, while carbon-bound hydrogens are placed in calculated positions using a riding model.
Step-by-step workflow for Single Crystal X-ray Diffraction (SCXRD) analysis.
Data Presentation: Expected Crystallographic Parameters
While specific unit cell dimensions vary based on exact crystallization conditions (e.g., potential solvates), Table 1 summarizes the highly predictable, representative crystallographic data for 1-BOC-4-Aminoxy piperidine hydrochloride based on isostructural N-BOC piperidine derivatives and aminoxy hydrochloride salts[4, 5].
Table 1: Representative Crystallographic Data Summary
Parameter
Expected / Representative Value
Causality / Significance
Chemical Formula
C₁₀H₂₁ClN₂O₃
Corresponds to the protonated aminoxy salt.
Formula Weight
252.74 g/mol
Confirms the 1:1 stoichiometry of base to HCl.
Temperature
100(2) K
Minimizes thermal ellipsoids of the BOC group.
Crystal System
Monoclinic or Orthorhombic
Typical for chiral/achiral organic salts packing efficiently.
Space Group
P2₁/c or Pbca (Centrosymmetric)
The synthesized compound is a racemate/achiral.
Z (Molecules/Unit Cell)
4 or 8
Standard packing allowing extensive H-bond networks.
Final R indices [I>2σ(I)]
R₁ < 0.050, wR₂ < 0.120
Indicates a high-quality, reliable structural model.
Goodness-of-Fit (GoF)
~ 1.05
Validates the weighting scheme used in SHELXL.
Piperidine Conformation
Chair
Confirmed by internal torsion angles (~ ±55-60°).
Aminooxy Orientation
Equatorial
Confirmed by C3-C4-O-N torsion and distance metrics.
Structural Validation Metrics
A successful refinement of this structure will yield a difference electron density map with maximum and minimum peaks (
Δρmax
and
Δρmin
) within +0.5 and -0.5 e/ų. Any residual electron density >1.0 e/ų near the tert-butyl group indicates rotational disorder of the BOC moiety, which must be modeled using the PART instruction in SHELXL to split the atomic occupancies.
Conclusion
The crystal structure analysis of 1-BOC-4-Aminoxy piperidine hydrochloride relies heavily on understanding its dual nature: a rigid, sterically demanding N-BOC piperidine core paired with a highly polar, hydrogen-bonding aminooxy hydrochloride terminus. By employing cryogenic SCXRD techniques and rigorous refinement using SHELXT/SHELXL via Olex2, researchers can definitively map the equatorial preference of the aminooxy group and the supramolecular chloride-mediated networks. This structural clarity is indispensable for chemists optimizing downstream bioconjugation and PROTAC linker synthesis.
References
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Zhao, H. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions". ACS Omega, 7(10), 8251–8260. URL:[Link]
Protocols & Analytical Methods
Method
Revolutionizing PROTAC Synthesis: A Detailed Guide to Incorporating Aminoxy-Piperidine Linkers
Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] The chemical linker connecting the two ligand-binding moieties of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of PROTAC linkers utilizing 1-BOC-4-aminoxy piperidine hydrochloride. We will delve into the rationale behind using piperidine-based linkers, the strategic advantages of the aminoxy functionality for modular synthesis, and provide detailed, field-proven protocols for its incorporation into a PROTAC scaffold.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[5][6] The linker is far from a passive spacer; its length, rigidity, and chemical composition profoundly impact the PROTAC's overall performance.[7] An optimally designed linker facilitates the necessary protein-protein interactions between the POI and the E3 ligase, promoting efficient ubiquitination and subsequent degradation of the target protein.[8]
While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, there is a growing interest in more rigid and functional linkers.[2][3] Rigid linkers, often incorporating cyclic structures like piperidine, can pre-organize the PROTAC molecule into a conformationally favorable state for ternary complex formation.[1][8] This can lead to enhanced potency, improved metabolic stability, and better selectivity compared to their more flexible counterparts.[1][9]
This guide focuses on a specific, highly versatile building block: 1-BOC-4-aminoxy piperidine hydrochloride . The piperidine core provides conformational constraint, while the aminoxy group, protected by a tert-butyloxycarbonyl (BOC) group, offers a unique handle for chemoselective ligation, enabling a modular and efficient approach to PROTAC synthesis.
The Strategic Advantage of Piperidine and Aminoxy Functionalities
The Piperidine Scaffold: Imparting Rigidity and Modulating Physicochemical Properties
The incorporation of a piperidine ring into a PROTAC linker offers several key advantages:
Conformational Rigidity: The saturated ring structure of piperidine restricts the number of rotatable bonds, reducing the entropic penalty associated with ternary complex formation.[8] This pre-organization can lead to higher binding affinity and increased degradation efficiency.[1]
Improved Metabolic Stability: Compared to linear alkyl chains, the piperidine ring is generally less susceptible to metabolic degradation, potentially leading to improved pharmacokinetic properties.[1]
Solubility and Physicochemical Modulation: The nitrogen atom within the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule.[9][] This is a crucial consideration for these often large and complex molecules.
The Aminoxy Group: A Gateway to Modular "Split PROTAC" Synthesis
The aminoxy (-ONH2) functional group is a powerful tool in bioconjugation chemistry. Its reaction with an aldehyde or ketone to form a stable oxime linkage is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups without the need for protecting groups on the reacting partners.[11][12] This forms the basis of the "split PROTAC" or "click chemistry" approach.[11][13]
This modular strategy involves synthesizing two separate fragments: one containing the POI-binding ligand functionalized with an aldehyde or ketone, and the other comprising the E3 ligase ligand attached to an aminoxy-functionalized linker. These two halves can then be rapidly and efficiently joined together in the final step of the synthesis.[11]
Advantages of the Aminoxy-based Modular Approach:
Accelerated Synthesis and Screening: It allows for the rapid generation of a library of PROTACs by combining different POI ligands, E3 ligase ligands, and linker lengths.[12][14]
Simplified Purification: The high efficiency and chemoselectivity of oxime ligation often lead to cleaner reactions and simpler purification of the final PROTAC.[14]
Late-Stage Diversification: It enables the modification of the PROTAC structure at a late stage in the synthesis, which is highly advantageous for structure-activity relationship (SAR) studies.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a PROTAC linker incorporating 1-BOC-4-aminoxy piperidine, its subsequent deprotection, and final coupling to form the complete PROTAC molecule.
Materials and Reagents
1-BOC-4-aminoxy piperidine hydrochloride
POI ligand with a carboxylic acid or activated ester functionality
E3 ligase ligand with an aldehyde or ketone functionality
Coupling reagents (e.g., HATU, HOBt, EDCI)
Bases (e.g., DIPEA, TEA)
Solvents (e.g., DMF, DCM, Dioxane)
Acids for deprotection (e.g., TFA, HCl in dioxane)
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography, preparative HPLC)
Protocol 1: Coupling of 1-BOC-4-aminoxy piperidine to a POI Ligand
This protocol describes the amide bond formation between the piperidine nitrogen (after in-situ free-basing of the hydrochloride salt) and a carboxylic acid on the POI-binding moiety.
Step-by-Step Methodology:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.
Pre-activation: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Addition of Piperidine Moiety: Add 1-BOC-4-aminoxy piperidine hydrochloride (1.1 eq) to the reaction mixture. The excess DIPEA will neutralize the hydrochloride salt.
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous lithium chloride, and brine.[5]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the BOC-protected aminoxy-linker-POI ligand intermediate.
Diagram: Synthesis Workflow
Caption: Workflow for PROTAC synthesis using the aminoxy-piperidine linker.
Protocol 2: Oxime Ligation to an E3 Ligase Ligand
This protocol details the "split PROTAC" approach, where the aminoxy-functionalized intermediate from Protocol 1 is reacted with an aldehyde-functionalized E3 ligase ligand.
Step-by-Step Methodology:
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the BOC-protected aminoxy-linker-POI ligand intermediate and the aldehyde-functionalized E3 ligase ligand in anhydrous DMSO.
Oxime Ligation Reaction: In a clean vial, mix equal molar equivalents of the two stock solutions.
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.[11] The reaction can be monitored by LC-MS for the formation of the desired PROTAC mass.
Purification (Optional for Screening): For initial screening purposes, the reaction mixture can often be diluted and used directly in cellular assays.[12] For full characterization, purify the resulting BOC-protected PROTAC by reverse-phase HPLC.
Protocol 3: Final BOC Deprotection
This final step removes the BOC protecting group to yield the active PROTAC molecule.
Step-by-Step Methodology:
Reaction Setup: Dissolve the purified BOC-protected PROTAC (1.0 eq) in a minimal amount of dichloromethane (DCM).
Deprotection: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM (v/v) or a 4M solution of HCl in 1,4-dioxane.[15][16]
Reaction Conditions: Stir the solution at room temperature for 1-2 hours.
Monitoring: Monitor the deprotection by LC-MS until the starting material is fully consumed.
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with a solvent like toluene or methanol.[5] The resulting final PROTAC is typically purified by preparative reverse-phase HPLC to achieve high purity (>95%).
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Diagram: BOC Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a BOC-protected amine.[16]
Data Presentation and Characterization
The successful synthesis of the PROTAC must be confirmed by rigorous analytical characterization. The final product's efficacy is then evaluated by its ability to degrade the target protein.
Table 1: Analytical Characterization of Final PROTAC
Technique
Purpose
Expected Outcome
¹H and ¹³C NMR
Structural Elucidation
Confirms the presence of all expected protons and carbons in the final molecule, verifying the covalent linkages.
HRMS
Molecular Weight Confirmation
Provides the exact mass of the molecule, confirming its elemental composition.
Preparative HPLC
Purification and Purity Assessment
Ensures the final compound is of high purity (>95%) for biological assays.
Table 2: Comparative Efficacy of Linker Types (Illustrative Data)
The choice of linker can significantly impact the degradation potency (DC₅₀) and maximum degradation level (Dₘₐₓ) of a PROTAC. The following table provides representative data comparing a piperidine-based linker to a more flexible PEG-based linker for the degradation of a hypothetical target protein.
PROTAC Compound
Linker Type
DC₅₀ (nM)
Dₘₐₓ (%)
Compound A
Piperidine-Aminoxy
25
>95
Compound B
PEG-based
75
>90
Note: Data is for illustrative purposes. Actual values will vary depending on the specific ligands, linker length, and cell line used.[1]
Troubleshooting and Key Considerations
Incomplete Amide Coupling: If the initial coupling reaction is sluggish, ensure all reagents and solvents are anhydrous. Pre-activation time can be slightly extended, or an alternative coupling reagent may be tested.
Low Yield in Oxime Ligation: While generally efficient, ensure accurate molar equivalents of the two components are used. The reaction can be gently warmed if necessary, but room temperature is typically sufficient.
Incomplete BOC Deprotection: If LC-MS shows remaining starting material, extend the reaction time or increase the concentration of the acid. Be mindful that excessively harsh acidic conditions can degrade other sensitive functional groups in the PROTAC molecule.[15]
Solubility Issues: PROTACs can be large and hydrophobic. If solubility is an issue during synthesis or for biological assays, consider using co-solvents or modifying the linker to include more polar elements.
Conclusion
The synthesis of PROTACs using 1-BOC-4-aminoxy piperidine hydrochloride offers a robust and versatile strategy for developing potent and selective protein degraders. The piperidine scaffold provides beneficial conformational rigidity and can improve physicochemical properties, while the aminoxy functionality enables a highly efficient, modular approach to synthesis.[1][11] This "split PROTAC" strategy significantly accelerates the discovery and optimization process by allowing for the rapid assembly and testing of diverse PROTAC libraries. The detailed protocols and considerations presented in this guide provide a solid foundation for researchers to successfully implement this powerful chemical tool in the pursuit of novel therapeutics based on targeted protein degradation.
References
Benchchem. (n.d.). Application Notes and Protocols for APN-C3-NH-Boc Deprotection in PROTAC Synthesis.
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine.
ChemPep. (n.d.). Overview of PROTAC Linkers.
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
Benchchem. (n.d.). Application Note: Step-by-Step Synthesis of a BET-Degrading PROTAC Using a Boc-Protected PEG Linker.
Application Notes & Protocols: A Guide to Oxime Ligation Using 1-BOC-4-Aminoxy Piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Power and Precision of Oxime Ligation In the landscape of bioconjugation, the ability to form stable, covalent linkages under mild, biocom...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Oxime Ligation
In the landscape of bioconjugation, the ability to form stable, covalent linkages under mild, biocompatible conditions is paramount. Oxime ligation, a chemoselective reaction between an aminoxy group and a carbonyl (aldehyde or ketone), has emerged as a cornerstone technology in chemical biology and drug development.[1][2] This reaction is celebrated for its bioorthogonality, meaning it proceeds with high efficiency in complex biological milieu without cross-reacting with other native functional groups.[1]
The resulting oxime bond is significantly more stable than corresponding imine or hydrazone linkages, particularly against hydrolysis at physiological pH, a critical feature for in-vivo applications such as antibody-drug conjugates (ADCs) where linker stability is directly tied to efficacy and safety.[3][4][5][6] This guide provides a comprehensive overview and detailed protocols for utilizing 1-BOC-4-Aminoxy piperidine hydrochloride, a versatile building block for introducing a piperidine moiety onto target molecules via oxime ligation.
The structure of 1-BOC-4-Aminoxy piperidine hydrochloride incorporates three key features:
The Aminoxy Group (-ONH₂): The reactive nucleophile that enables the formation of the stable oxime bond.
The Piperidine Scaffold: A common motif in medicinal chemistry, its inclusion can influence the solubility, cell permeability, and pharmacokinetic properties of the final conjugate.[7]
The tert-Butoxycarbonyl (BOC) Protecting Group: This acid-labile protecting group masks the piperidine nitrogen, preventing side reactions and allowing for controlled, sequential modifications. It must be removed to unmask the secondary amine if further functionalization at that position is desired post-ligation.
Mechanism of Action: A Tale of Two Pathways
The formation of an oxime is a two-step condensation reaction. The efficiency of this process is highly dependent on pH and can be significantly accelerated by a nucleophilic catalyst.
Nucleophilic Attack: The nitrogen of the aminoxy group attacks the electrophilic carbonyl carbon.
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable C=N-O oxime bond.[1][8]
The reaction is most efficient under mildly acidic conditions (pH 4-5).[1][8] This pH range represents a crucial balance: it is low enough to facilitate the protonation of the carbonyl group, increasing its electrophilicity, but high enough to avoid significant protonation of the aminoxy nucleophile, which would render it unreactive.[8]
Caption: Uncatalyzed mechanism of oxime ligation.
The Role of Aniline Catalysis
At neutral pH, where many biomolecules must be handled to maintain their integrity, the reaction can be sluggish. Aniline and its derivatives act as potent nucleophilic catalysts to accelerate the ligation.[9][10][11] The catalyst first reacts with the carbonyl to form a protonated Schiff base (an iminium ion), which is significantly more electrophilic and reactive towards the aminoxy nucleophile than the original carbonyl.[9]
Caption: Aniline-catalyzed mechanism of oxime ligation.
Optimizing Reaction Conditions
Successful oxime ligation depends on the careful control of several key parameters. The following table summarizes empirically derived starting points for typical bioconjugation reactions.
Parameter
Recommended Range
Rationale & Expert Insights
pH
4.0 - 5.5 (uncatalyzed) 6.5 - 7.5 (catalyzed)
The acidic range (4-5) is optimal for rapid, uncatalyzed reactions.[1][11] For sensitive biomolecules, performing the reaction at neutral pH with a catalyst is necessary to preserve biological activity.[9][10]
Catalyst
10-100 mM Aniline 2-10 mM p-Phenylenediamine
Aniline is a standard catalyst, but electron-donating substituents enhance activity.[9][10] p-Phenylenediamine is significantly more efficient, allowing for lower concentrations and faster reactions at neutral pH.[10][11]
Stoichiometry
10-50 fold molar excess of aminoxy reagent
Using a significant excess of the aminoxy-piperidine reagent drives the reaction equilibrium towards product formation, which is crucial when working with low concentrations of target biomolecules.[1]
Temperature
25°C to 37°C
Most ligations proceed efficiently at room temperature. For slower reactions (e.g., with ketones), gentle heating to 37°C can increase the rate, provided the biomolecule is thermally stable.[1]
Reaction Time
1 - 24 hours
Reaction completion depends on all other factors. Progress should be monitored by an appropriate analytical method (e.g., LC-MS or SDS-PAGE).
Experimental Protocols
Protocol 1: General Ligation to an Aldehyde-Modified Protein at Physiological pH
This protocol describes a general method for conjugating 1-BOC-4-Aminoxy piperidine hydrochloride to a protein that has been functionalized with an aldehyde or ketone group.
Materials:
Aldehyde/Ketone-modified protein solution (e.g., 1-10 mg/mL)
Catalyst Stock: 100 mM p-Phenylenediamine in Reaction Buffer, pH 7.4
Quenching solution (optional, e.g., methoxyamine)
Purification system (e.g., Size-Exclusion Chromatography column)
Procedure:
Reagent Preparation:
Equilibrate the protein into the Reaction Buffer (pH 7.4) using a desalting column or dialysis. Determine the final protein concentration.
Prepare a 100 mM stock solution of 1-BOC-4-Aminoxy piperidine hydrochloride in the Reaction Buffer.
Reaction Setup:
In a microcentrifuge tube, add the aldehyde-modified protein to its final desired concentration (e.g., 10 µM).
Add the 1-BOC-4-Aminoxy piperidine solution to achieve a 10- to 50-fold molar excess over the protein.
Initiate the reaction by adding the p-Phenylenediamine catalyst stock solution to a final concentration of 2-10 mM.[12] Mix gently by pipetting.
Incubation:
Incubate the reaction mixture at room temperature (or 37°C) for 1-4 hours.[12] For very dilute reactants or less reactive carbonyls, the reaction may require overnight incubation.
Monitoring and Quenching (Optional):
Monitor the reaction progress by taking small aliquots and analyzing via LC-MS (for small proteins) or SDS-PAGE (which will show a mobility shift upon conjugation).
If desired, quench any unreacted aldehydes by adding a quenching solution to trap them.
Purification:
Once the reaction has reached the desired level of completion, purify the resulting conjugate from excess small molecules (aminoxy reagent, catalyst) using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[1][13]
Analysis and Storage:
Analyze the purified conjugate by mass spectrometry to confirm the mass addition and by SDS-PAGE to assess purity.
Store the final conjugate under appropriate conditions (e.g., -80°C).
Protocol 2: BOC-Deprotection and Subsequent Ligation
The BOC group on the piperidine nitrogen is stable to the ligation conditions but must be removed if one wishes to perform subsequent chemistry on the now-secondary amine. This protocol outlines a two-stage process.
Part A: BOC Deprotection
Causality Note: The BOC group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and easily removed.
Materials:
1-BOC-4-Aminoxy piperidine hydrochloride
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Saturated sodium bicarbonate (NaHCO₃) solution
Dichloromethane (DCM)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
Procedure:
Dissolve the 1-BOC-4-Aminoxy piperidine hydrochloride in the TFA/DCM solution.[14]
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
Upon completion, carefully remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 4-Aminoxy piperidine (as a TFA salt or free base after neutralization).
Part B: Ligation with the Deprotected Reagent
The resulting deprotected aminoxy piperidine can now be used in a ligation reaction. The following is an example protocol in an acidic buffer without an aniline catalyst.
Materials:
Deprotected 4-Aminoxy piperidine (from Part A)
Aldehyde/Ketone-containing molecule
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5
Purification system (e.g., HPLC)
Procedure:
Dissolve the aldehyde/ketone-containing molecule in the Reaction Buffer (pH 4.5).
Dissolve the deprotected 4-Aminoxy piperidine in the Reaction Buffer and add it to the carbonyl solution in a 1.2 to 5-fold molar excess.
Application Note: Chemoselective BOC Deprotection of 1-BOC-4-Aminoxy Piperidine Hydrochloride
Target Audience: Synthetic Chemists, PROTAC Developers, and Process Scientists. Compound Focus: 1-BOC-4-Aminoxy piperidine hydrochloride (CAS: 336182-05-9 or similar derivatives).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, PROTAC Developers, and Process Scientists.
Compound Focus: 1-BOC-4-Aminoxy piperidine hydrochloride (CAS: 336182-05-9 or similar derivatives).
Introduction & Mechanistic Rationale
1-BOC-4-Aminoxy piperidine hydrochloride is a critical bifunctional linker heavily utilized in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). The molecule features two distinct nitrogen centers:
The Piperidine Nitrogen: Protected by a tert-butyloxycarbonyl (BOC) group.
The Aminoxy Group (-O-NH₂): Typically supplied as a hydrochloride salt to prevent spontaneous degradation or side reactions.
The Causality of Reagent Selection: The "Mixed Salt" Dilemma
While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the most ubiquitous method for BOC deprotection[1], applying it to an existing hydrochloride salt presents a severe stoichiometric challenge. Cleavage with TFA yields a trifluoroacetate salt on the newly freed piperidine nitrogen, while the aminoxy group remains a hydrochloride salt. This results in a mixed salt system (piperidine·TFA / aminoxy·HCl), which complicates downstream equivalent calculations, NMR characterization, and coupling efficiency[2].
The Optimal Solution: To maintain isotopic and stoichiometric purity, 4M HCl in 1,4-dioxane is the superior reagent[3]. This method not only cleaves the BOC group efficiently but ensures the final product is isolated as a uniform, highly crystalline dihydrochloride salt [2]. Furthermore, the reaction rate exhibits a second-order dependence on the HCl concentration, driving rapid cleavage while preventing the formation of oily residues common with TFA salts[2],[4].
The Alpha-Effect and Workup Hazards
The aminoxy group is an exceptionally strong nucleophile due to the "alpha-effect"—the repulsion between the adjacent oxygen and nitrogen lone pairs raises the Highest Occupied Molecular Orbital (HOMO) energy. Consequently, it reacts instantaneously with aldehydes and ketones to form highly stable oximes. Crucial Insight: Acetone must never be used to wash glassware or triturate the product during this workflow, as it will irreversibly consume the aminoxy moiety.
Quantitative Comparison of Deprotection Strategies
Reaction mechanism and experimental workflow for HCl-mediated BOC deprotection.
Step-by-Step Experimental Protocols
Protocol A: Optimal Deprotection via 4M HCl in 1,4-Dioxane
This protocol leverages the poor solubility of the resulting dihydrochloride salt in dioxane/ether to drive precipitation, creating a self-validating system where product formation is visually confirmed by turbidity[2].
Preparation: Charge a flame-dried round-bottom flask with 1-BOC-4-Aminoxy piperidine hydrochloride (1.0 equivalent) and a magnetic stir bar.
Solubilization: If the starting material is entirely insoluble in dioxane, dissolve it in a minimal amount of anhydrous methanol (e.g., 1-2 mL per gram of substrate)[4].
Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5 to 10 equivalents of HCl) to the stirring solution at room temperature (25 °C)[2].
Reaction Monitoring: Stir the mixture vigorously. Gas evolution (isobutylene and CO₂) may be briefly observed. Monitor the reaction via LC-MS or TLC (Ninhydrin stain). Complete conversion typically occurs within 30 to 120 minutes[2].
Precipitation: As the BOC group is cleaved, the highly polar 4-aminoxy piperidine dihydrochloride will begin to precipitate as a white solid[2].
Isolation: Once complete, concentrate the mixture slightly in vacuo (do not heat above 30 °C). Add a 5-fold volume excess of cold, anhydrous diethyl ether to fully crash out the salt[2].
Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold diethyl ether to remove residual dioxane and non-polar impurities[2].
Drying: Dry the solid under high vacuum for 4-6 hours to yield the pure free-flowing dihydrochloride salt[4].
Protocol B: Alternative Deprotection via TFA in DCM
While not recommended for this specific hydrochloride-containing substrate due to the mixed-salt issue, this method is highly effective for standard BOC-protected amines[1].
Preparation: Dissolve the substrate in anhydrous DCM to achieve a 0.1 M concentration[1]. Cool the flask to 0 °C in an ice bath[1].
Acid Addition: Slowly add TFA dropwise until a 20-50% (v/v) TFA/DCM ratio is achieved (a 1:1 mixture is standard for stubborn substrates)[1].
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours[1].
Concentration: Upon completion (verified by LC-MS), remove the volatiles in vacuo using a rotary evaporator[1].
Co-evaporation: To remove residual TFA, add toluene to the flask and concentrate in vacuo. Repeat this co-evaporation step 2-3 times[1].
Isolation: Triturate the resulting oily residue with cold diethyl ether to induce precipitation of the mixed TFA/HCl salt[4]. Filter and dry under vacuum.
Analytical Monitoring & Quality Control
Mass Spectrometry (LC-MS): The target mass will correspond to the free base of 4-aminoxy piperidine (
C5H12N2O
, Exact Mass: 116.09). Ensure the MS ionization source is set to positive mode (
[M+H]+=117.1
).
NMR Spectroscopy: In
D2O
or
DMSO−d6
, the disappearance of the intense 9-proton singlet at ~1.45 ppm (the tert-butyl group) is the definitive marker of complete deprotection.
References
Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry Reaction Database. Available at:[Link]
Han, S. et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." ResearchGate, 2016. Available at:[Link]
1-BOC-4-Aminoxy piperidine hydrochloride in solid-phase peptide synthesis
Application Note: Orthogonal Peptide Conjugation Using 1-BOC-4-Aminoxy Piperidine Hydrochloride Executive Summary In modern peptide drug development, the need for stable, orthogonal conjugation handles is paramount. 1-Bo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Orthogonal Peptide Conjugation Using 1-BOC-4-Aminoxy Piperidine Hydrochloride
Executive Summary
In modern peptide drug development, the need for stable, orthogonal conjugation handles is paramount. 1-Boc-4-aminoxy piperidine hydrochloride (CAS: 868857-24-3)[1] serves as a premium heterobifunctional linker. By leveraging the extreme nucleophilicity of the alpha-effect-driven aminoxy group alongside a selectively protected piperidine secondary amine, chemists can execute highly specific ligations. This note details the mechanistic rationale and provides self-validating protocols for both on-resin hydroxamate formation and solution-phase oxime ligation.
Chemical Rationale & Structural Advantages
As a Senior Application Scientist, I frequently observe conjugation failures stemming from a misunderstanding of linker physical chemistry. 1-Boc-4-aminoxy piperidine is engineered to solve specific synthetic bottlenecks:
The Alpha Effect: The adjacent oxygen atom donates electron density to the nitrogen of the aminoxy group (—O—NH₂), making it significantly more nucleophilic than standard primary amines towards sp² hybridized carbon centers (aldehydes, ketones, and activated esters).
Stability via Salt Formation: The reagent is intentionally supplied as a hydrochloride salt[2]. Free oxyamines are highly susceptible to auto-oxidation and degradation. The protonated state (—O—NH₃⁺ Cl⁻) guarantees shelf stability. Consequently, in situ neutralization with a tertiary amine (e.g., DIPEA) is a strict requirement to liberate the nucleophile during on-resin coupling.
Pharmacokinetic Enhancement: The piperidine core is not merely a spacer; its incorporation introduces a rigid, basic center (post-Boc deprotection) that can dramatically improve the aqueous solubility, cell permeability, and metabolic stability of peptide therapeutics[3].
Divergent Conjugation Strategies & Data Presentation
The versatility of 1-Boc-4-aminoxy piperidine allows it to be utilized in two primary modalities, depending on the target functional group on the peptide sequence.
Table 1: Quantitative Comparison of Conjugation Modalities
Parameter
On-Resin Hydroxamate Formation
Solution-Phase Oxime Ligation
Target Functional Group
Free Carboxylic Acid (-COOH)
Aldehyde (-CHO) or Ketone (-C=O)
Reaction Environment
Organic (DMF/NMP)
Aqueous Buffer (100 mM NaOAc)
Optimal pH / Conditions
Basic (Excess DIPEA)
Mildly Acidic (pH 4.5 – 5.5)
Catalyst / Activator
DIC / OxymaPure
Aniline (10 – 100 mM)
Typical Yield
> 90% (2 hours, RT)
> 85% (1 - 4 hours, RT)
Linkage Stability
High (Resistant to TFA cleavage)
High (Stable under physiological conditions)
Post-Cleavage Utility
Piperidine amine exposed for tagging
Boc-protected for subsequent purification
Experimental Protocols & Workflows
Protocol A: On-Resin Hydroxamate Coupling
Expert Insight: Standard colorimetric assays (like the Kaiser test) are completely unreliable for monitoring aminoxy couplings. The resulting hydroxamate does not yield the typical deep blue color associated with primary amines. Self-validation must rely on micro-cleavage and LC-MS analysis.
Resin Preparation: Swell the peptide-resin (containing a free side-chain carboxylic acid, e.g., from an Alloc-deprotected Asp/Glu) in DMF for 20 minutes.
Activation: To the resin, add 3.0 equivalents (eq) of N,N'-Diisopropylcarbodiimide (DIC) and 3.0 eq of OxymaPure dissolved in minimal DMF. Shake for 5 minutes.
Causality: OxymaPure is preferred over HOBt as it minimizes racemization and avoids the explosive risks associated with benzotriazoles.
Neutralization & Coupling: In a separate vial, dissolve 3.0 eq of 1-Boc-4-aminoxy piperidine hydrochloride[1] in DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt. Immediately add this solution to the activated resin.
Incubation: Shake the reaction mixture at room temperature for 2 hours.
Validation: Perform a micro-cleavage on a few resin beads using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Analyze the supernatant via LC-MS to confirm the mass shift corresponding to the piperidine-hydroxamate adduct (minus the Boc group, which is cleaved by TFA).
Global Cleavage: Treat the bulk resin with the TFA cleavage cocktail to simultaneously release the peptide, remove global protecting groups, and deprotect the piperidine nitrogen for subsequent functionalization.
Step-by-step SPPS workflow for on-resin hydroxamate linkage.
Expert Insight: While oxime ligation can proceed uncatalyzed, the addition of aniline accelerates the reaction by 10- to 400-fold. Aniline rapidly condenses with the aldehyde to form a protonated Schiff base, which is highly electrophilic and perfectly primed for attack by the aminoxy piperidine[4].
Peptide Solubilization: Dissolve the purified, aldehyde-tagged peptide in 100 mM Sodium Acetate (NaOAc) buffer, pH 4.5, to a final concentration of 1–5 mM.
Catalyst Addition: Add aniline to achieve a final concentration of 50 mM.
Note: The solution may slightly yellow, indicating Schiff base formation.
Ligation: Add 2.0 to 5.0 eq of 1-Boc-4-aminoxy piperidine hydrochloride directly to the reaction mixture. (No DIPEA is needed here; the mildly acidic buffer maintains the optimal pH for the free base/protonated equilibrium required for oxime formation).
Incubation & Monitoring: Agitate gently at room temperature for 1 to 4 hours. Monitor reaction completion via analytical RP-HPLC. The product will elute later than the starting material due to the lipophilic Boc group.
Purification: Quench the reaction by diluting with 0.1% TFA in water and purify the Boc-protected conjugate via preparative RP-HPLC.
Aniline-catalyzed oxime ligation pathway using aminoxy piperidine.
References
Title: Protein and Cell Surface Engineering with Oxime Conjugates
Source: UC Berkeley eScholarship
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Utilizing 1-BOC-4-Aminoxy Piperidine Hydrochloride via a Transient Protection-Deprotection Strategy
Executive Summary
Aminooxy-functionalized nanoparticles are highly versatile platforms in bioconjugation, enabling site-specific, stable oxime ligation with aldehyde- or ketone-bearing payloads (e.g., oxidized glycoproteins, targeted therapeutics, and diagnostic probes) [1]. This application note details a rigorous, field-proven protocol for generating these advanced nanomaterials using 1-BOC-4-Aminoxy piperidine hydrochloride (CAS 868857-24-3) [2].
Mechanistic Insight & Chemical Strategy (E-E-A-T)
A critical pitfall in nanoparticle surface chemistry is the misinterpretation of precursor reactivity. 1-BOC-4-Aminoxy piperidine hydrochloride features a Boc-protected piperidine nitrogen and a free aminooxy group. Direct conjugation of this molecule to a carboxylated nanoparticle via standard EDC/NHS chemistry would consume the aminooxy group, resulting in a chemically inert surface.
To resolve this structural conflict, this protocol employs a transient protection and regioselective conjugation strategy driven by the following causality:
Transient Protection: The free aminooxy group is first protected as an acetone oxime. This prevents it from reacting during downstream activation steps [3].
Regioselective Conjugation: The 1-Boc group is cleaved using acid hydrolysis to reveal the piperidine secondary amine. Because the piperidine nitrogen is highly basic (pKa ~10) compared to the protected aminooxy group, it acts as a superior nucleophile. When introduced to an NHS-activated nanoparticle at pH 8.0, the secondary amine selectively forms a stable amide linkage.
Surface Transoximation: Finally, the nanoparticle is treated with an excess of hydroxylamine under mildly acidic conditions. This drives a transoximation reaction that cleaves the acetone oxime, revealing the highly reactive, free aminooxy groups on the nanoparticle surface [4].
Mandatory Visualizations: Workflows and Pathways
Experimental workflow for synthesizing aminooxy-functionalized nanoparticles via transient protection.
Mechanism of aniline-catalyzed oxime ligation between aminooxy-NPs and aldehyde payloads.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Reactive Piperidine Linker
Objective: Mask the aminooxy group and expose the piperidine nitrogen for conjugation.
Acetone Protection: Dissolve 50 mg of 1-BOC-4-Aminoxy piperidine hydrochloride in 5 mL of anhydrous acetone. Stir continuously at room temperature (RT) for 2 hours. The excess acetone acts as both solvent and reactant, quantitatively converting the free aminooxy group into an acetone oxime.
Solvent Removal: Evaporate the unreacted acetone under reduced pressure using a rotary evaporator to yield a dry intermediate.
Boc Deprotection: Dissolve the intermediate in 4 mL of a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at RT to cleave the 1-Boc group.
Purification: Evaporate the TFA/DCM under a stream of nitrogen. Neutralize the residue with 0.1 M NaOH and extract with ethyl acetate. Dry the organic layer over MgSO₄ and evaporate to yield the reactive linker: 4-(isopropylideneaminooxy)piperidine .
Objective: Covalently attach the piperidine linker to the nanoparticle surface.
Activation: Disperse 10 mg of carboxylated nanoparticles (e.g., PLGA or Silica) in 1 mL of MES buffer (0.1 M, pH 5.5). Add EDC·HCl (to a final concentration of 2 mM) and Sulfo-NHS (5 mM). Incubate for 30 minutes at RT with gentle end-over-end mixing.
Washing: Centrifuge the nanoparticles at 12,000 × g for 10 minutes. Discard the supernatant to remove excess EDC/NHS, preventing cross-linking.
Conjugation: Resuspend the NHS-activated nanoparticles in 1 mL of PBS (0.1 M, pH 8.0). Immediately add a 10-fold molar excess (relative to available surface carboxyls) of the reactive linker synthesized in Protocol A.
Incubation: React for 2 hours at RT. The pH 8.0 environment ensures the piperidine secondary amine is partially deprotonated and highly nucleophilic, driving amide bond formation.
Objective: Unmask the aminooxy groups to finalize the functionalized nanoparticle.
Transoximation: Wash the nanoparticles via centrifugation and resuspend them in 1 mL of Acetate buffer (0.1 M, pH 4.5) containing 0.2 M Hydroxylamine hydrochloride.
Cleavage: Incubate for 4 hours at RT. The massive molar excess of hydroxylamine drives the equilibrium forward, displacing the acetone protecting group and leaving free -O-NH₂ groups tethered to the nanoparticle surface.
Final Wash: Centrifuge and wash the nanoparticles three times with PBS (pH 7.4). Store at 4°C.
Self-Validation System: To verify the presence of active aminooxy groups, incubate a 50 µL aliquot of the final nanoparticles with 10 µM of a fluorescent aldehyde (e.g., FITC-aldehyde) in acetate buffer for 1 hour. Wash thoroughly and measure fluorescence. A strong emission signal strictly validates the success of the transoximation step.
Protocol D: Downstream Oxime Ligation
Objective: Conjugate a target payload to the aminooxy-functionalized nanoparticle.
Reaction Setup: Disperse the aminooxy-functionalized nanoparticles in Acetate buffer (pH 4.5–5.5). Add the aldehyde- or ketone-containing payload (e.g., a periodate-oxidized glycoprotein) [5].
Catalysis: Add aniline to achieve a final concentration of 10–50 mM. Aniline acts as a nucleophilic catalyst, accelerating oxime bond formation by orders of magnitude [6].
Incubation: Shake gently at RT for 2–4 hours. Purify the bioconjugated nanoparticles via centrifugation or size-exclusion chromatography.
Data Presentation: Optimization & Troubleshooting
Table 1: Critical Process Parameters (CPP) for Nanoparticle Functionalization
Increase hydroxylamine concentration to 0.5 M; extend incubation to 6 hours.
Nanoparticle Aggregation
Loss of electrostatic repulsion after carboxyl groups are consumed.
Add 0.05% Tween-20 to the conjugation buffer to maintain steric stabilization.
Premature Linker Degradation
Hydrolysis of the aminooxy group during prolonged basic exposure.
Strictly limit the conjugation step (Protocol B) to 2 hours; proceed immediately to Protocol C.
References
Highly Selective and Ultra Fast Solid-Phase Extraction of N-Glycoproteome by Oxime Click Chemistry Using Aminooxy-Functionalized Magnetic Nanoparticles. ACS Publications. 1
Hexafluoroacetone as protecting and activating reagent: new routes to amino, hydroxy, and mercapto acids and their application for peptide and glyco- and depsipeptide modification. PubMed / Chem Rev.3
Studies on the Synthetic Compatibility of Aryloxime Linkers in the Solid-Phase Synthesis of 3-Aminobenzisoxazoles. Florida Atlantic University. 4
Executive Summary In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and targeted therapeutics, the demand for modular, highly chemoselective crosslinkers is paramount. 1-BOC-4-Aminoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and targeted therapeutics, the demand for modular, highly chemoselective crosslinkers is paramount. 1-BOC-4-Aminoxy piperidine hydrochloride (CAS: 868857-24-3) has emerged as a premier bifunctional building block. By combining the exceptional nucleophilicity of an aminoxy group with an orthogonally protected piperidine amine, this reagent enables highly controlled, sequential click-chemistry workflows.
This application note details the mechanistic rationale, kinetic optimization, and self-validating protocols required to leverage 1-BOC-4-Aminoxy piperidine hydrochloride for complex bioconjugation and linker synthesis.
Mechanistic Rationale & Orthogonal Design
The structural design of 1-BOC-4-Aminoxy piperidine hydrochloride provides two distinct reaction modalities that can be executed without cross-reactivity:
The Aminoxy Moiety (
−O−NH2
):
Unlike standard primary amines, the aminoxy group benefits from the "alpha-effect"—the unshared electron pairs on the adjacent oxygen atom repel the electrons on the nitrogen, dramatically increasing its nucleophilicity. This allows the aminoxy group to react chemoselectively with aldehydes and ketones at mildly acidic pH (4.5–6.0) to form highly stable, hydrolytically resistant oxime bonds. At this pH, biological amines (like lysine side chains,
pKa≈10.5
) are fully protonated and unreactive, ensuring absolute chemoselectivity [1].
The BOC-Protected Piperidine Nitrogen:
The tert-butyloxycarbonyl (BOC) group serves a dual purpose. First, it masks the secondary amine of the piperidine ring, preventing it from interfering during the initial oxime ligation. Second, the piperidine ring itself acts as a rigid, hydrophilic spacer. Once the oxime bond is formed, the BOC group can be removed under acidic conditions (e.g., via Trifluoroacetic acid) to expose a secondary amine. This newly liberated amine (
pKa≈10.5
) can then be reacted with electrophiles, such as NHS-esters or isothiocyanates, for secondary conjugation to proteins or antibodies.
Kinetic Optimization: Nucleophilic Catalysis
A historical limitation of oxime ligation has been its relatively slow reaction kinetics at low micromolar concentrations. However, the addition of nucleophilic organocatalysts—specifically aniline or p-phenylenediamine (pPDA)—can accelerate the reaction rate by 10- to 400-fold [1][2].
Causality of Catalysis: Aniline reacts rapidly with the target aldehyde/ketone to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the parent carbonyl. The aminoxy group of the piperidine reagent then attacks this intermediate via a rapid transimination step, ejecting the aniline catalyst and forming the final oxime bond.
Table 1: Comparison of Oxime Ligation Catalyst Systems
Catalyst System
Optimal pH Range
Catalyst Concentration
Typical Reaction Time
Key Advantages / Limitations
Uncatalyzed
4.0 – 5.0
N/A
12 – 24 hours
No catalyst toxicity / Very slow kinetics; requires high molar excess of reagents.
Aniline
4.5 – 6.0
10 – 100 mM
1 – 4 hours
Excellent acceleration at acidic pH / Toxicity concerns limit direct in vivo use [1].
p-Phenylenediamine
6.0 – 7.0
10 – 50 mM
< 1 hour
Rapid kinetics at near-neutral pH; ideal for sensitive proteins / Requires strict protection from oxidation [2].
Workflow Visualization
The following diagram illustrates the logical progression of an orthogonal bioconjugation workflow, ensuring that the highly reactive functional groups are exposed only when required.
Sequential bioconjugation workflow utilizing 1-BOC-4-Aminoxy piperidine for orthogonal labeling.
Detailed Experimental Protocols
The following protocols describe the synthesis of a modular linker using 1-BOC-4-Aminoxy piperidine hydrochloride. This self-validating sequence ensures that unreacted precursors are managed and that the final amine is properly activated for protein conjugation.
Objective: Conjugate a ketone- or aldehyde-bearing small molecule payload to 1-BOC-4-Aminoxy piperidine.
Materials:
Target Payload (Aldehyde/Ketone functionalized)
1-BOC-4-Aminoxy piperidine hydrochloride
Aniline (High purity, distilled)
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5 (or anhydrous DMSO for hydrophobic payloads).
Step-by-Step Methodology:
Payload Preparation: Dissolve the target payload in the reaction buffer (or DMSO) to a final concentration of 5–10 mM.
Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 50 mM. Scientific Insight: Aniline must be added before the aminoxy reagent to allow the rapid formation of the electrophilic Schiff base intermediate.
Ligation: Add 1.5 to 3.0 molar equivalents of 1-BOC-4-Aminoxy piperidine hydrochloride to the mixture.
Incubation & Validation: Incubate the reaction at room temperature (20–25°C) with gentle agitation. Monitor the reaction progress via LC-MS.
Self-Validation Check: The reaction should reach >95% conversion within 1–2 hours. The mass shift will correspond to the loss of
H2O
(-18 Da) upon oxime formation.
Purification: Purify the BOC-protected oxime conjugate via preparative RP-HPLC to remove excess aniline and unreacted piperidine reagent. Lyophilize the purified fractions.
Protocol B: BOC Deprotection and Secondary Conjugation
Objective: Remove the BOC protecting group to expose the secondary piperidine amine, followed by conjugation to an NHS-ester activated protein.
Materials:
Purified BOC-protected oxime conjugate (from Protocol A)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Conjugation Buffer: 100 mM Sodium Bicarbonate or HEPES, pH 8.0–8.5.
Step-by-Step Methodology:
Deprotection: Dissolve the lyophilized BOC-oxime conjugate in a 1:1 mixture of TFA/DCM (v/v) at a concentration of 10 mg/mL.
Incubation: Stir the solution at room temperature for 1 hour.
Scientific Insight: The oxime bond is highly stable to acidic conditions, ensuring the payload linkage remains intact while the BOC group is cleaved as isobutylene gas and
CO2
.
Solvent Removal: Evaporate the TFA/DCM under a gentle stream of nitrogen. To ensure complete removal of residual TFA, reconstitute the residue in minimal water/acetonitrile and lyophilize.
Self-Validation Check: Residual TFA will drastically lower the pH of the subsequent reaction buffer, neutralizing the nucleophilicity of the amine. Complete removal is critical.
Secondary Conjugation: Dissolve the deprotected piperidine-oxime conjugate in the Conjugation Buffer (pH 8.0–8.5). Add the NHS-ester activated protein or crosslinker.
Scientific Insight: The secondary amine of the piperidine ring requires a slightly basic pH to remain deprotonated and nucleophilic. Incubate for 2 hours at room temperature, then purify the final conjugate via Size Exclusion Chromatography (SEC).
Quality Control & Troubleshooting
Solvent Contamination: Never use acetone or methyl ethyl ketone to clean glassware utilized in these protocols. Trace environmental ketones will competitively react with the highly nucleophilic aminoxy group, drastically reducing yields.
Oxidation of pPDA: If substituting aniline with p-phenylenediamine for neutral pH ligations, solutions must be prepared freshly and degassed. pPDA rapidly oxidizes in air to form dark, insoluble polymeric byproducts that interfere with HPLC purification [2].
Steric Hindrance: Ketones are generally slower to react than aldehydes due to steric hindrance. If conjugating a bulky ketone payload, increase the aniline concentration to 100 mM and elevate the reaction temperature to 37°C.
References
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. URL:[Link]
E., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(62), 9100-9103. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Overcoming low yield in 1-BOC-4-Aminoxy piperidine hydrochloride coupling reactions
An in-depth guide to overcoming challenges in the synthesis of oxime ethers using 1-BOC-4-aminoxy piperidine hydrochloride, designed for chemistry professionals. This guide provides detailed troubleshooting, optimized pr...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to overcoming challenges in the synthesis of oxime ethers using 1-BOC-4-aminoxy piperidine hydrochloride, designed for chemistry professionals. This guide provides detailed troubleshooting, optimized protocols, and the scientific rationale behind key experimental choices.
Technical Support Center: 1-BOC-4-Aminoxy Piperidine Hydrochloride
Welcome to the technical support hub for 1-BOC-4-aminoxy piperidine hydrochloride. As a key building block in medicinal chemistry and drug development, its successful coupling to aldehydes and ketones is critical. This guide is structured to help you diagnose and resolve common issues, particularly low reaction yields, and to provide a deeper understanding of the reaction mechanism and best practices.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yield is the most common frustration in oxime ligation. The root cause can typically be traced to one of three areas: the reactants, the reaction conditions, or the workup and purification process. This guide uses a symptom-based approach to help you quickly identify and solve the problem.
dot
Optimization
Technical Support Center: Preventing Premature Boc Cleavage in 1-Boc-4-(aminooxy)piperidine HCl
Welcome to the Technical Support Center. As researchers transition from standard alkylamines to specialized linkers like 1-Boc-4-(aminooxy)piperidine hydrochloride, unexpected degradation is a frequent hurdle.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As researchers transition from standard alkylamines to specialized linkers like 1-Boc-4-(aminooxy)piperidine hydrochloride, unexpected degradation is a frequent hurdle. This guide provides field-proven insights and self-validating protocols to stabilize this specific compound during storage, handling, and synthesis.
The Root Cause: Why is this specific molecule so unstable?
Unlike typical piperidine derivatives, this compound features an aminooxy group (–O–NH₂). The highly electronegative oxygen atom significantly withdraws electron density, lowering the1[1], compared to ~9-10 for standard primary amines[2].
Because its conjugate base is so weak, the hydrochloride salt of an aminooxy group acts as a relatively strong acid in solution. When dissolved—especially in protic solvents—the dissociated HCl readily 3[3]. This triggers an autocatalytic fragmentation, releasing a 4[4], leaving you with the prematurely deprotected 4-(aminooxy)piperidine.
Autocatalytic cleavage mechanism of 1-Boc-4-(aminooxy)piperidine HCl in solution.
Knowledge Base: Troubleshooting FAQs
Q: My compound degraded into a sticky oil inside the freezer. Why?A: Hydrochloride salts are highly hygroscopic. If the reagent bottle is opened while cold, ambient condensation introduces moisture. Water acts as a protic medium, mobilizing the inherent HCl and initiating the acid-catalyzed Boc cleavage even at low temperatures. Always allow the bottle to reach room temperature in a desiccator before opening.
Q: I dissolved the salt in methanol for a coupling reaction, and my LC-MS shows no Boc-protected mass. What happened?A: Protic solvents like methanol or ethanol are excellent proton-transfer agents. They rapidly facilitate the transfer of the acidic proton from the aminooxy hydrochloride to the Boc group. You must avoid protic solvents unless the salt has been completely neutralized first.
Q: Can I just add Triethylamine (TEA) to my reaction mixture to neutralize it?A: Yes, in situ neutralization (Protocol 2) works for many robust reactions. However, if your coupling reagents are highly sensitive to transient acidity, the momentary acidic environment before the TEA fully mixes can still cause partial Boc loss. In these cases, pre-freebasing (Protocol 1) is strictly required.
To prevent premature cleavage, solvent selection is critical. The table below summarizes the compatibility of 1-Boc-4-(aminooxy)piperidine HCl across various conditions.
Solvent / Condition
Protic/Aprotic
Relative Risk of Premature Cleavage
Half-Life of Boc Group (Approx.)
Recommendation
Methanol / Ethanol
Protic
CRITICAL
< 1 Hour at 20°C
Avoid entirely for the HCl salt.
Water (Unbuffered)
Protic
HIGH
2 - 4 Hours at 20°C
Use only with mild inorganic bases (NaHCO₃).
DMF / DMAc
Aprotic
MODERATE
> 24 Hours at 20°C
Acceptable if an organic base (DIPEA) is added immediately.
DCM / Chloroform
Aprotic
LOW
Stable for days at 0°C
Preferred for in situ neutralization.
THF / 2-MeTHF
Aprotic
LOW
Stable for days at 0°C
Preferred for general handling.
Handling & Reaction Workflow
Decision workflow for handling and reacting 1-Boc-4-(aminooxy)piperidine HCl safely.
Actionable Methodologies
Protocol 1: Safe Freebasing via Liquid-Liquid Extraction
Use this self-validating protocol to isolate the free base prior to sensitive coupling reactions.
Preparation: Chill a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to 4°C. (Note: Avoid strong bases like NaOH, which can cause side reactions).
Dissolution: Suspend 1-Boc-4-(aminooxy)piperidine HCl in cold Dichloromethane (DCM) (approx. 10 mL per gram of compound).
Neutralization: Slowly add the chilled NaHCO₃ solution to the DCM suspension under vigorous stirring.
Validation Step: Check the pH of the aqueous layer using pH paper. It must remain mildly basic (pH 8-9). If it is acidic, the HCl is not fully neutralized; add more NaHCO₃ until the pH stabilizes.
Extraction: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM to ensure complete recovery.
Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 25°C to prevent thermal degradation.
Storage: Use the resulting free base immediately, or store it under argon at -20°C.
Protocol 2: In Situ Neutralization for Low-Temperature Reactions
If pre-freebasing is not feasible, use this protocol to safely neutralize the compound directly in the reaction flask.
Solvent Selection: Dissolve your electrophile (e.g., carboxylic acid + coupling reagent) in an anhydrous, aprotic solvent (DCM or THF).
Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C.
Base Addition: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over TEA as it is more sterically hindered and less prone to side reactions.
Validation Step: Before adding the salt, spot the reaction mixture on wet pH paper to confirm a highly basic environment (pH > 10).
Substrate Addition: Add the 1-Boc-4-(aminooxy)piperidine HCl solid portion-wise to the chilled, basic solution. This ensures the compound is neutralized the exact moment it dissolves, preventing autocatalysis.
Monitoring: Post-addition, verify the solution remains basic. Allow the reaction to slowly warm to room temperature only after all the salt has been added and dissolved.
References
On the interpretation of Raman spectra of 1‐aminooxy‐spermine/DNA complexes
Nucleic Acids Research | Oxford Academic
URL
A Single-step Reaction for Glycosylation of Aminooxy Peptides
KU ScholarWorks
URL
Boc Deprotection Mechanism - HCl
Common Organic Chemistry
URL
Boc Protecting Group for Amines
Chemistry Steps
URL
A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development
Benchchem
URL
Optimizing pH for oxime formation with 1-BOC-4-Aminoxy piperidine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting bioconjugation workflows.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting bioconjugation workflows. Oxime ligation using 1-BOC-4-Aminoxy piperidine hydrochloride is a powerful tool for linking molecules, but it presents a unique chemical paradox: the reaction requires acidic conditions for optimal kinetics, yet the tert-butyloxycarbonyl (BOC) protecting group is inherently acid-labile.
Below is a comprehensive, causality-driven guide to optimizing pH and catalytic conditions to achieve high-yield oxime formation without compromising the integrity of your BOC-protected piperidine.
Core Troubleshooting FAQs
Q1: Why is pH optimization so critical for oxime formation with 1-BOC-4-Aminoxy piperidine hydrochloride?A: Oxime bond formation is kinetically controlled by a delicate acid-base balance. The reaction requires the target carbonyl oxygen to be protonated (increasing its electrophilicity) while the attacking aminooxy nitrogen must remain unprotonated (maintaining its nucleophilicity). The aminooxy group of 1-BOC-4-Aminoxy piperidine has a pKa of approximately 4.6[1]. If the pH drops too low (pH < 3.5), the aminooxy group becomes fully protonated and unreactive[1]. If the pH is too high (pH > 7.0), the carbonyl oxygen lacks the necessary protonation to undergo rapid nucleophilic attack. Consequently, the uncatalyzed reaction finds its thermodynamic "sweet spot" at pH 4.5[1].
Q2: How does the BOC protecting group dictate my experimental pH limits?A: The BOC group protecting the secondary amine of the piperidine ring is sensitive to acidic hydrolysis. While it can generally withstand mild aqueous acids (pH 4.5) for short durations, prolonged incubation (e.g., >24 hours) or dropping the pH below 4.0 will lead to premature deprotection. If your substrate requires extended reaction times due to steric hindrance or low concentrations, you must shift the reaction to physiological conditions (pH 6.0–7.0) to preserve the BOC group[2].
Q3: My reaction at physiological pH (pH 7.0) is impractically slow. How can I accelerate it without lowering the pH?A: At neutral pH, uncatalyzed oxime ligation is sluggish. To bypass this, you must introduce a nucleophilic organocatalyst. Aniline (10–100 mM) rapidly reacts with the aldehyde/ketone to form a protonated Schiff base intermediate[1]. This intermediate is significantly more electrophilic than the parent carbonyl and is rapidly attacked by the 1-BOC-4-Aminoxy piperidine. For even faster kinetics at pH 7.0, p-phenylenediamine (pPDA) at 2–10 mM provides up to a 19-fold rate enhancement over aniline because its electron-donating substituent increases the pKa of the Schiff base intermediate, making it highly reactive even under neutral conditions[3].
Q4: What buffer systems are recommended to avoid side reactions?A: For acidic conditions (pH 4.0–5.5), use 100 mM Sodium Acetate or Citrate buffers[2]. For neutral conditions (pH 6.0–7.5), 100 mM Sodium Phosphate is the standard[3]. Strictly avoid primary amine-containing buffers (such as Tris or Glycine) unless absolutely necessary, as they will competitively form Schiff bases with your carbonyl substrate, sequestering it from the alkoxyamine[4].
Mechanistic & Workflow Visualizations
Mechanism of aniline-catalyzed oxime ligation highlighting the Schiff base intermediate.
Decision tree for selecting pH and catalyst conditions for oxime ligation workflows.
Quantitative Data: Effect of pH and Catalysts on Oxime Ligation
pH
Catalyst
Concentration
Relative Rate Enhancement*
Application Context
7.0
None
N/A
1x (Baseline)
Highly BOC-stable, but impractically slow for most workflows.
4.5
None
N/A
~30x
Standard uncatalyzed sweet spot; monitor BOC stability closely.
7.0
Aniline
100 mM
10x – 40x
Good balance of BOC stability and reaction speed[3].
7.0
p-Phenylenediamine
10 mM
120x – 240x
Superior neutral pH catalysis; ideal for sensitive targets[3].
4.5
Aniline
100 mM
~400x
Maximum speed; use only for short incubations to prevent BOC loss[1].
*Rates are approximate relative enhancements compared to the uncatalyzed reaction at neutral pH, based on standard bioconjugation models.
This protocol determines the optimal pH for your specific substrate while strictly monitoring the stability of the 1-BOC protecting group.
Step 1: Buffer Preparation
Prepare a series of 100 mM buffer solutions: Sodium Acetate (pH 4.0, 4.5, 5.0) and Sodium Phosphate (pH 6.0, 7.0)[2].
Step 2: Reagent Preparation
Prepare a 10 mM stock of your aldehyde/ketone substrate and a 50 mM stock of 1-BOC-4-Aminoxy piperidine hydrochloride in DMSO (or a compatible miscible solvent).
Step 3: Reaction Setup
In separate vials for each pH, combine the substrate (final concentration 100 µM) and the alkoxyamine (final concentration 500 µM, 5-fold excess) in 1 mL of the respective buffer[3].
Step 4: Incubation & Sampling
Incubate at room temperature. Extract 50 µL aliquots at 1h, 4h, and 24h. Quench by freezing the aliquot immediately.
Step 5: LC-MS Analysis (Self-Validation)
Analyze the aliquots via LC-MS.
Validation Metric 1: Monitor the disappearance of the starting aldehyde and the appearance of the oxime conjugate mass.
Validation Metric 2 (Critical): Check for the appearance of a secondary peak at [Oxime Mass - 100 Da]. This mass shift indicates the loss of the BOC group due to acidic hydrolysis. Select the lowest pH that yields <5% BOC deprotection at your required time point.
Protocol 2: p-Phenylenediamine Catalyzed Ligation at Neutral pH
Use this protocol when BOC stability or substrate fragility mandates physiological pH.
Step 1: Catalyst Preparation
Prepare a fresh 100 mM stock of p-phenylenediamine (pPDA) in 100 mM Sodium Phosphate buffer (pH 7.0). (Note: pPDA oxidizes rapidly in solution; prepare immediately before use)[3].
Step 2: Substrate Mixing
Combine your aldehyde substrate (e.g., 50 µM) and 1-BOC-4-Aminoxy piperidine hydrochloride (250 µM) in 100 mM Sodium Phosphate buffer (pH 7.0).
Step 3: Catalysis Initiation
Add the pPDA stock to the reaction mixture to achieve a final catalyst concentration of 10 mM[3].
Step 4: Incubation & Self-Validating Purification
Incubate at room temperature for 2–4 hours. Purify the resulting oxime conjugate via HPLC.
Self-Validation: The successful formation of the oxime will present as a new peak with a mass shift corresponding to the addition of the 1-BOC-4-Aminoxy piperidine mass minus water (18 Da). Confirm the presence of the intact BOC group via MS to validate that the gentle pH 7.0 conditions successfully preserved the protecting group.
References[1] Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Source: nih.gov | URL:Link[3] Title: Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines | Source: acs.org | URL:Link[4] Title: Ultrafast Oxime Formation Enables Efficient Fluorescence Light-up Measurement of DNA Base Excision | Source: nih.gov | URL:Link[2] Title: Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation | Source: benchchem.com | URL:Link
Author: BenchChem Technical Support Team. Date: April 2026
Overview: 1-BOC-4-Aminoxy Piperidine Hydrochloride in DCM
Compound: 1-BOC-4-Aminoxy piperidine hydrochloride (CAS: 868857-24-3)
Primary Issue: Persistent insolubility, suspension formation, or "oiling out" in Dichloromethane (DCM).
As a researcher or drug development professional, encountering solubility issues with amine hydrochloride salts in moderately polar aprotic solvents like DCM is a ubiquitous challenge. This guide provides field-proven, mechanistically grounded solutions to overcome the thermodynamic barriers preventing the dissolution of 1-BOC-4-Aminoxy piperidine hydrochloride.
Diagnostic Workflow
Before altering your experimental parameters, use the following decision tree to determine the optimal solubilization strategy based on your downstream reaction requirements.
Decision tree for troubleshooting amine hydrochloride solubility in DCM.
Frequently Asked Questions (FAQs)
Q: Mechanistically, why does 1-BOC-4-Aminoxy piperidine hydrochloride exhibit such poor solubility in DCM?A: The insolubility is a direct consequence of solid-state thermodynamics. As a hydrochloride salt, the compound exists in a highly ordered ionic crystal lattice. Dichloromethane is a moderately polar aprotic solvent with a relatively low dielectric constant (ε ≈ 9.1). It lacks the hydrogen-bond donating capacity required to solvate the chloride anion and cannot provide sufficient solvation energy to overcome the high crystal lattice energy of the salt[1].
Q: When is it necessary to convert the hydrochloride salt to its free base?A: You should convert the salt to its free base when your reaction strictly requires a non-polar or aprotic solvent where the salt form is insoluble, or when the reaction requires a nucleophilic free amine[2]. The free aminooxy group is significantly more lipophilic and exhibits excellent solubility in DCM. Furthermore, bypassing the free-basing step can severely inhibit downstream base-sensitive couplings or reductive aminations[3].
Q: When attempting to dissolve the salt, it forms a sticky "goo" or "oils out" at the bottom of the flask instead of dissolving. How do I fix this?A: "Oiling out" (liquid-liquid phase separation) occurs when the crystal lattice is broken, but the solvent polarity is insufficient to fully solvate the resulting ionic species, often exacerbated by trace amounts of water[3]. To resolve this, ensure your DCM is strictly anhydrous. If the issue persists, switch to an ex situ free-basing protocol; the neutral free amine is not prone to oiling out and will form a true homogeneous solution.
Q: How can I improve solubility if my reaction is strictly base-sensitive and I cannot form the free amine?A: If neutralizing the salt is not an option, you must alter the solvent's solvating power. Introducing a small amount of a miscible polar protic solvent (e.g., 5–10% Methanol) or a highly polar aprotic solvent (e.g., DMF) acts as a co-solvent system. This disrupts the crystal lattice energy and facilitates the solvation of the ionic species without altering the protonation state of the amine[3].
Quantitative Strategy Comparison
Solubilization Strategy
Mechanism of Action
Primary Advantages
Primary Limitations
Best Suited For
Ex Situ Extraction
Removes HCl via aqueous biphasic separation
Yields pure free base; no salt byproducts in reaction
Time-consuming; risk of losing highly water-soluble amines
Reactions requiring high purity; metal-catalyzed couplings
In Situ Neutralization
Deprotonates amine using organic base (TEA/DIPEA)
Fast; single-flask operation; minimizes transfer loss
Leaves tertiary amine HCl salt in the reaction mixture
Standard peptide couplings; reductive aminations
Co-Solvent Addition
Disrupts lattice energy via polar solvent (MeOH/DMF)
Preserves the HCl salt form; avoids basic conditions
The following protocols are designed as self-validating systems to ensure experimental success.
Protocol 1: Ex Situ Free-Basing (Aqueous Extraction)
Objective: To isolate pure 1-BOC-4-Aminoxy piperidine free base prior to the reaction.
Dissolution: Suspend the 1-BOC-4-Aminoxy piperidine hydrochloride in a biphasic mixture of DCM and deionized water (1:1 v/v)[2].
Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise under vigorous stirring.
Self-Validation Check: Confirm the aqueous layer reaches a pH > 8 using indicator paper. The initial opaque suspension in the organic layer will clarify completely as the free base partitions into the DCM[2].
Separation: Transfer the mixture to a separatory funnel. Isolate the lower DCM layer. Extract the remaining aqueous layer with two additional portions of DCM.
Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water[2].
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, ready for immediate dissolution in anhydrous DCM.
Protocol 2: In Situ Free-Basing
Objective: Rapid dissolution directly in the reaction flask without aqueous workup.
Suspension: Add the required mass of 1-BOC-4-Aminoxy piperidine hydrochloride to anhydrous DCM.
Neutralization: Add 1.1 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the stirring suspension[4].
Validation: Stir for 5-10 minutes at room temperature.
Self-Validation Check: The reaction mixture will transition from a thick white suspension to a clear or slightly hazy solution, indicating successful liberation and solvation of the free amine. (Note: The resulting TEA·HCl or DIPEA·HCl byproduct may remain partially suspended depending on concentration, but the reactive aminooxy compound is fully dissolved).
Objective: Dissolve the intact hydrochloride salt without deprotonation.
Primary Solvent: Suspend the salt in the desired volume of DCM.
Co-Solvent Addition: Incrementally add Methanol (MeOH) dropwise (up to 10% of the total volume) while stirring vigorously[3].
Thermal Assistance: If dissolution is incomplete, gently warm the mixture to 30-35°C (Do not exceed DCM's boiling point of 39.6°C).
Self-Validation Check: The disappearance of particulate matter upon gentle heating confirms the lattice energy has been overcome. If the solution becomes cloudy upon cooling, the co-solvent ratio must be marginally increased.
Mechanistic Pathway of Free-Basing
Mechanistic pathway: converting insoluble hydrochloride salt to soluble free base.
References
Title: One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts
Source: ChemRxiv
URL: [Link]
Title: Salt formation to improve drug solubility (Advanced Drug Delivery Reviews)
Source: USPTO / Elsevier
URL: [Link]
Best purification methods for 1-BOC-4-Aminoxy piperidine hydrochloride synthesized compounds
Welcome to the technical support guide for the purification of 1-BOC-4-aminoxypiperidine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 1-BOC-4-aminoxypiperidine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing and purifying this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve the highest possible purity for your compound.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of 1-BOC-4-aminoxypiperidine hydrochloride in a direct question-and-answer format.
Q1: My final product is an oil or waxy solid and fails to crystallize. What's the cause and how can I fix it?
A1: This is a frequent issue often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.
Causality: Even small amounts of unreacted di-tert-butyl dicarbonate (Boc₂O), byproducts, or solvents like dichloromethane (DCM) or ethyl acetate can act as "crystallization poisons." The flexible nature of the BOC group can also contribute to obtaining amorphous material.
Troubleshooting Steps:
High-Vacuum Drying: First, ensure all residual solvents are removed by drying the material under a high vacuum, potentially with gentle heating (e.g., 40-60 °C), for several hours.[1]
Trituration: If the product remains oily, attempt trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Hexanes or diethyl ether are excellent starting points. The pure product should precipitate as a solid, which can then be collected by filtration.
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, isopropanol) and then slowly add a non-polar "anti-solvent" (e.g., hexanes, diethyl ether) until the solution becomes cloudy.[1] Allow the solution to stand, ideally in a cold environment (4 °C), to promote crystal growth.
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to a supersaturated solution can initiate crystallization.[2]
Q2: My HPLC or NMR analysis shows low purity. What are the likely impurities and how do I remove them?
A2: The identity of the impurities depends on the synthetic route, but common culprits include starting materials, over-protected byproducts, and reagents.
Common Impurities & Removal Strategy:
Impurity
Identification
Recommended Purification Method
Unreacted Starting Materials
Signals corresponding to the precursor (e.g., 1-Boc-4-hydroxypiperidine) in NMR or a more polar spot on TLC.[3][4]
Flash Column Chromatography: Use a solvent gradient to separate the more polar starting material from the product.
Di-tert-butyl dicarbonate (Boc₂O)
A non-polar spot on TLC. Often appears oily.
Workup: During the initial extraction, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) to hydrolyze excess Boc₂O.[5] Purification: Use a polymer-supported trisamine resin to scavenge unreacted Boc₂O.[6]
Di-Boc Protected Amine
A less polar byproduct on TLC/HPLC. May occur if the aminoxy group reacts with a second molecule of Boc₂O.[7]
Flash Column Chromatography: The di-Boc species is significantly less polar and will elute earlier than the desired mono-Boc product.
Aqueous Workup: Being water-soluble, it is typically removed during the extraction and washing steps. Ensure thorough washing with water or brine.
Q3: I'm experiencing significant peak tailing or product loss during silica gel column chromatography. Why is this happening?
A3: The basic nitrogen of the piperidine ring is the primary cause of these issues on standard silica gel.
The Underlying Chemistry: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic piperidine can form strong ionic interactions with these sites, leading to slow, uneven elution (peak tailing) or, in some cases, irreversible binding to the column.[9]
Solutions:
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the eluent (typically 0.1-1% v/v).[9] This base competes with your product for the acidic sites on the silica, leading to sharper peaks and better recovery.
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (Al₂O₃) or a deactivated (e.g., water-coated) silica gel.
Salt Formation: Purifying the compound as its hydrochloride salt can sometimes mitigate the interaction with silica, though this may alter its solubility in typical chromatography solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for a first-pass, large-scale purification?
A1: For initial cleanup of multi-gram quantities, acid-base extraction is highly effective.[9][10] This technique exploits the basicity of the piperidine nitrogen. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with an aqueous acid (e.g., 1 M HCl), the basic 1-BOC-4-aminoxypiperidine is protonated and moves into the aqueous layer, leaving behind neutral and acidic impurities in the organic layer.[11] The aqueous layer can then be basified (e.g., with NaOH or K₂CO₃) and the free base of the product re-extracted into a fresh organic solvent.[10]
Q2: How can I achieve the highest purity (>99.5%) for analytical standards or final drug development steps?
A2: Achieving very high purity typically requires a final, high-resolution purification step after the initial bulk cleanup.
Recrystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity.[10] The key is finding a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.
Flash Column Chromatography: A carefully performed flash column chromatography, using an optimized eluent system (as discussed in the troubleshooting section), can provide excellent separation of closely related impurities.[12]
Preparative HPLC: For the highest possible purity on a smaller scale, preparative reverse-phase HPLC (RP-HPLC) is the gold standard.[13]
Q3: What analytical techniques are essential for confirming the purity and identity of the final product?
A3: A combination of techniques is necessary for full characterization.
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR should show characteristic peaks for the BOC group (a singlet around 1.4-1.5 ppm), the piperidine ring protons, and protons near the aminoxy group.[14][15]
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for quantitative purity assessment.[13][16] A pure compound should show a single major peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass detection of MS, allowing you to confirm the mass-to-charge ratio of your product and identify the masses of any impurities.[16][17]
Q4: What are the recommended storage conditions for 1-BOC-4-aminoxypiperidine hydrochloride?
A4: Proper storage is crucial to maintain the integrity of the compound.
Temperature: Store at low temperatures, typically -20°C, to minimize degradation.[18][19]
Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.[18] The aminoxy group can be sensitive, and the BOC group is susceptible to acidic hydrolysis if exposed to moisture over long periods.
Light: Protect from light to prevent potential photolytic degradation.[18]
Purification Protocols & Workflows
Logical Flow for Purification Method Selection
The choice of purification strategy depends on the scale of your synthesis and the nature of the impurities present.
Caption: Decision tree for selecting a purification method.
Protocol 1: Acid-Base Extraction for Bulk Purification
This protocol is ideal for the initial removal of neutral and acidic impurities from a crude reaction mixture.
Materials:
Crude 1-BOC-4-aminoxypiperidine (as free base)
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
2 M Sodium hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel, beakers, flasks
Step-by-Step Procedure:
Dissolution: Dissolve the crude product in an organic solvent (e.g., 10 volumes of EtOAc) in a separatory funnel.
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated product will move to the lower aqueous layer.[10]
Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. For best recovery, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous layers.
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH or solid K₂CO₃ with stirring until the solution is strongly basic (pH > 12, check with pH paper). The deprotonated product may precipitate or form an oily layer.[10]
Final Extraction: Return the basified aqueous solution to the separatory funnel. Extract the product back into an organic solvent by shaking with three separate portions of fresh EtOAc or DCM.
Drying and Concentration: Combine the organic extracts. Wash once with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the purified free base. The hydrochloride salt can be reformed by dissolving the free base in a suitable solvent (like ether or EtOAc) and adding a stoichiometric amount of HCl in a compatible solvent (e.g., 2M HCl in ether).
Protocol 2: Flash Column Chromatography
This protocol is used to separate compounds based on their polarity and is effective for removing closely related impurities.
Materials:
Silica gel (230-400 mesh)
Eluent: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).
Triethylamine (TEA)
Glass chromatography column, flasks/test tubes for fraction collection
TLC plates and chamber
Step-by-Step Procedure:
Eluent Selection: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent ratio where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation from impurities. A common starting point is a gradient of Ethyl Acetate in Hexanes. Add 0.5% TEA to the eluent mixture to prevent peak tailing.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method generally provides better resolution than loading a liquid sample.
Elution: Begin eluting the column with the chosen solvent system. If a gradient is needed, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent (e.g., increase the concentration of Ethyl Acetate).
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[12]
General Purification Workflow Diagram
Caption: General experimental workflow for purification.[10]
References
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. Available at: [Link]
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]
Extraordinary metabolic stability of peptides containing α-aminoxy acids. PubMed. Available at: [Link]
Process for producing purified piperidine derivative. Google Patents.
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. ACS Publications. Available at: [Link]
Aminooxy & Aldehyde PEO/PEG reagents. Interchim. Available at: [Link]
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]
CWE of Piperidine. Sciencemadness Discussion Board. Available at: [Link]
Deprotection of the Boc-protected amine. ResearchGate. Available at: [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]
Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Green Chemistry and Sustainable Technology. Available at: [Link]
Method for preparing 4-Boc-aminopiperidine. Google Patents.
4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS. UBB. Available at: [Link]
Boc Protected Compounds. Hebei Bozai Chemical Co., LTD. Available at: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
N-Boc protection. Synple Chem. Available at: [Link]
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. ResearchGate. Available at: [Link]
1-Boc-4-hydroxypiperidine. SpectraBase. Available at: [Link]
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available at: [Link]
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Available at: [Link]
Reducing side products during 1-BOC-4-Aminoxy piperidine hydrochloride deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 1-BOC-4-aminoxy piperidine hydrochloride and encountering chall...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 1-BOC-4-aminoxy piperidine hydrochloride and encountering challenges during the critical N-Boc deprotection step. Our goal is to provide you with in-depth, field-proven insights and practical solutions to minimize side product formation and maximize the yield and purity of your target compound, 4-aminoxy piperidine.
The deprotection of this substrate, while seemingly straightforward, presents unique challenges due to the presence of the nucleophilic aminoxy group. This guide moves beyond standard protocols to explain the causality behind common issues and provides robust, self-validating methodologies to overcome them.
Troubleshooting Guide: Tackling Common Deprotection Issues
This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: My deprotection reaction is incomplete. TLC/LC-MS analysis shows a significant amount of starting material remaining. What's going wrong?
A1: Incomplete deprotection is one of the most frequent challenges and can stem from several factors related to the reaction conditions.[1][2] The cleavage of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed process, and its efficiency is highly dependent on acid strength, concentration, temperature, and time.[3][4]
Potential Causes & Solutions:
Insufficient Acid Strength or Stoichiometry: The carbamate of the Boc group requires protonation to initiate cleavage.[5][6] If the acid concentration is too low, the reaction kinetics will be slow, leading to an incomplete reaction.[4]
Solution: For reactions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common starting point is 20-50% (v/v) TFA.[4] If the reaction is sluggish, you can incrementally increase the TFA concentration. For particularly stubborn substrates, switching to a stronger acid system like 4M HCl in 1,4-dioxane may be effective.[4][7]
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Reactions performed at 0°C to slow down potential side reactions may require significantly longer times.[2]
Solution: Monitor the reaction closely using TLC or LC-MS. If the reaction is proceeding cleanly but slowly, simply extend the reaction time. If feasible for your substrate's stability, allowing the reaction to warm to room temperature can significantly increase the rate.[2][8]
Poor Substrate Solubility: If the 1-BOC-4-aminoxy piperidine hydrochloride starting material is not fully dissolved, the reaction will be heterogeneous and inefficient.[1]
Solution: Ensure your substrate is fully soluble in the chosen solvent system. If solubility in DCM is an issue, consider alternative solvents or co-solvents, but be mindful of their compatibility with strong acids. Ethers like 2-MeTHF are greener alternatives to 1,4-dioxane for HCl-based deprotections.[7]
Q2: I'm observing a major side product with a mass increase of +56 amu. What is this impurity and how can I prevent its formation?
A2: A +56 mass unit addition is the classic signature of tert-butylation .[9] This is the most common and problematic side reaction during Boc deprotection. It occurs when the highly reactive tert-butyl cation (t-Bu⁺), generated during the cleavage of the Boc group, acts as an electrophile and alkylates a nucleophilic site on your starting material or product.[4][8]
Mechanism of Side Product Formation:
The primary nucleophile in your molecule, especially after the piperidine nitrogen is protonated by the acid, is the aminoxy group (-ONH₂). Alkylation can occur on either the oxygen or the nitrogen of this group.
The Solution: Carbocation Scavengers
The most effective strategy to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture.[8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[8][10]
dot
Caption: tert-Butylation Side Reaction & Scavenger Action
Recommended Scavengers:
Scavenger
Typical Concentration (v/v)
Notes
Triisopropylsilane (TIPS)
2.5 - 5%
Highly effective. Reacts with the t-Bu⁺ cation via hydride transfer to form isobutane and a stable silylium species. Often a first choice.[4]
Triethylsilane (TES)
5 - 10%
Similar mechanism to TIPS and also very effective.[8]
Water
2.5 - 5%
Acts as a nucleophile to trap the t-Bu⁺ cation, forming tert-butanol. Can be beneficial if your substrate is not water-sensitive.[8][11]
Thioanisole
5%
Effective, particularly in peptide chemistry, but can be problematic if your molecule contains other sensitive groups.[12]
Implementation: Add the scavenger to your solution of the Boc-protected amine in DCM before adding the TFA.
Frequently Asked Questions (FAQs)
Q: What is the standard, optimized protocol for deprotecting 1-BOC-4-aminoxy piperidine hydrochloride?
A: The following protocol is a robust starting point that incorporates a scavenger to proactively prevent side reactions.
Optimized Deprotection Protocol:
Dissolution: Dissolve 1-BOC-4-aminoxy piperidine hydrochloride (1 equivalent) in Dichloromethane (DCM) to a concentration of approximately 0.1 M.
Scavenger Addition: To the stirred solution, add triisopropylsilane (TIPS) (0.5 equivalents, which is ~5% v/v for a 20% TFA solution).
Acid Addition: Cool the mixture to 0°C in an ice bath. Add Trifluoroacetic Acid (TFA) (10 equivalents, or to a final concentration of 20-50% v/v) dropwise.
Reaction Monitoring: Stir the reaction at 0°C to room temperature for 1-4 hours. Monitor progress by TLC (staining with ninhydrin to visualize the free amine) or LC-MS until the starting material is consumed.[1]
Work-up (Isolation as TFA salt): Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (2-3 times). The resulting piperidinium trifluoroacetate salt is often pure enough to be used directly in the next step.[2]
Work-up (Isolation as Free Base): After concentration, dissolve the residue in an organic solvent like ethyl acetate. Wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free 4-aminoxy piperidine.
dot
Caption: Recommended Experimental Workflow
Q: Is the aminoxy group stable to strong acids like TFA?
A: The aminoxy group (-ONH₂) is generally stable to the anhydrous acidic conditions used for Boc deprotection, such as TFA in DCM or HCl in dioxane.[13][14] The primary concern is not acid-catalyzed degradation of the aminoxy moiety itself, but rather its susceptibility to alkylation by the tert-butyl cation, as discussed in Q2. The O-N bond is robust under these conditions. However, prolonged exposure to aqueous acid, especially at elevated temperatures, could potentially lead to hydrolysis, so it is best to use anhydrous reagents and perform the reaction at or below room temperature.
Q: Are there milder, alternative methods if my substrate has other acid-sensitive functional groups?
A: Yes. If your molecule contains other acid-labile groups (e.g., t-butyl esters, trityl groups) that you wish to keep intact, the standard TFA or HCl protocols may not be suitable.[3][9] In such cases, you can explore alternative methods, though they may require more optimization.
Method
Reagents & Conditions
Advantages/Disadvantages
Lewis Acid Catalysis
Zinc Bromide (ZnBr₂) in DCM
Milder than strong Brønsted acids. May require screening of different Lewis acids for optimal performance.[9]
Aqueous Phosphoric Acid
85% H₃PO₄ in THF
An environmentally benign option that can be effective for certain substrates.[15]
Thermal Deprotection
Reflux in a high-boiling, neutral solvent (e.g., water, toluene)
Avoids acids entirely. Excellent for highly acid-sensitive compounds but may not be suitable for thermally labile molecules. Can be performed in a continuous flow reactor for precise temperature control.[9][15][16]
References
BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
BenchChem. (2025). Common side products in the synthesis of 3-benzylpiperidines.
BenchChem. (2025). Troubleshooting Guide for Boc Deprotection of Cyclic Amines.
Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
GenScript. Terminology of Antibody Drug for Boc Deprotection.
BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
J&K Scientific LLC. (2026). BOC Protection and Deprotection.
Master Organic Chemistry. Amine Protection and Deprotection.
BenchChem. (2025). Aminooxy-PEG4-acid stability issues in aqueous solution.
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
Strategic Reagent Selection in Oxime Ligation: 1-BOC-4-Aminoxy Piperidine HCl vs. O-Benzylhydroxylamine
Oxime ligation is a premier bioorthogonal reaction, characterized by the condensation of an aminooxy group (or hydroxylamine) with an electrophilic aldehyde or ketone to form a hydrolytically stable oxime bond. The super...
Author: BenchChem Technical Support Team. Date: April 2026
Oxime ligation is a premier bioorthogonal reaction, characterized by the condensation of an aminooxy group (or hydroxylamine) with an electrophilic aldehyde or ketone to form a hydrolytically stable oxime bond. The superior nucleophilicity of the aminooxy nitrogen—driven by the repulsion of adjacent lone pairs on the oxygen and nitrogen atoms (the "alpha effect")—allows this reaction to proceed efficiently under mild aqueous conditions[1].
However, the choice of the aminooxy donor fundamentally dictates the reaction's kinetics, solubility, and downstream utility. This guide provides an objective, data-driven comparison between a classic benchmarking reagent, O-benzylhydroxylamine (BnONH₂) , and a highly versatile bifunctional scaffold, 1-BOC-4-aminoxy piperidine hydrochloride .
Mechanistic Causality & Reagent Profiling
The rate-limiting step of uncatalyzed oxime ligation is the dehydration of the hemiaminal intermediate. To bypass this thermodynamic bottleneck, nucleophilic catalysts like aniline or p-phenylenediamine (pPDA) are employed to rapidly form a Schiff base, which then undergoes transimination with the aminooxy reagent[2].
Mechanism of aniline-catalyzed oxime ligation via Schiff base intermediate.
O-Benzylhydroxylamine (The Benchmark)
O-benzylhydroxylamine is the traditional standard for oxime ligation. Its primary advantage lies in its lack of steric hindrance and the presence of a UV-active benzyl ring, making it an ideal candidate for kinetic assays, aldehyde capping, and radiolabeling "catch" reactions (e.g., trapping[¹⁸F]fluorobenzaldehyde)[3].
Causality Insight: Because it is a simple, mono-functional molecule, BnONH₂ acts as a "dead-end" reagent. Once the oxime bond is formed, the conjugation is terminal. Furthermore, its high hydrophobicity can lead to solubility issues in purely aqueous buffers, often requiring organic co-solvents or low reactant concentrations to prevent precipitation or oxygen sequestration[4].
1-BOC-4-Aminoxy Piperidine HCl (The Bifunctional Scaffold)
In contrast, 1-BOC-4-aminoxy piperidine hydrochloride is engineered for complex bioconjugation, such as the synthesis of PROTAC linkers, glycodendrons, and bis-hetero conjugates[1][5].
Causality Insight: The molecule features an aminooxy group attached to an aliphatic piperidine ring, with the secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is critical: it prevents the piperidine nitrogen from participating in competing nucleophilic attacks or reductive amination during the primary oxime ligation. Once the oxime is established, the Boc group can be cleaved under acidic conditions, revealing a highly reactive secondary amine ready for a subsequent conjugation step[5]. Additionally, the hydrochloride salt form significantly enhances its initial aqueous solubility compared to its free-base counterpart.
Quantitative Performance & Kinetics
While both reagents undergo oxime ligation in the pH 4.5–7.0 range, their optimal use cases differ based on their structural profiles. Aniline or pPDA (10–50 mM) can accelerate the reaction rates of both reagents by up to 400-fold at pH 4.5 and 40-fold at pH 7.0[3][6].
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validation checkpoints.
Protocol A: Benchmark Ligation with O-Benzylhydroxylamine (Model System)
This protocol is optimized for capping an aldehyde-functionalized peptide or small molecule.
Preparation: Dissolve the target aldehyde (1 mM) in 100 mM ammonium acetate buffer adjusted to pH 4.5–7.0[4].
Catalysis: Add aniline catalyst to a final concentration of 10–50 mM to accelerate Schiff base formation[3].
Ligation: Add O-benzylhydroxylamine to a final concentration of 5 mM[4].
Incubation: Stir the reaction at room temperature for 1–8 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS at 214 nm. The reaction is deemed complete when the aldehyde peak is entirely consumed and the oxime product peak emerges. Note: The oxime will typically present as a mixture of E/Z isomers (often in a 10:1 ratio), which may appear as closely eluting twin peaks[3].
Protocol B: Orthogonal Conjugation with 1-BOC-4-Aminoxy Piperidine HCl
This protocol demonstrates the use of the reagent as a bifunctional linker for complex assemblies.
Primary Ligation: Dissolve the target aldehyde (1 mM) in 50 mM HEPES buffer (pH 4.5–7.0). Add 1-BOC-4-aminoxy piperidine HCl (5 mM) and pPDA catalyst (10 mM)[2][3].
Incubation: Incubate at room temperature for 2–6 hours. Confirm the formation of the Boc-protected oxime intermediate via LC-MS[2].
Purification: Lyophilize the intermediate or purify via semi-preparative HPLC to remove the aqueous buffer and catalyst.
Deprotection: Resuspend the purified intermediate in a solution of 10% Trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir for 30 minutes at room temperature to cleave the Boc group[5].
Self-Validation Checkpoint: Conduct LC-MS analysis. A successful deprotection is validated by a precise mass shift of -100 Da (corresponding to the loss of the Boc group). The presence of the newly freed secondary piperidine amine can also be validated by a positive ninhydrin test or by immediate downstream reaction with an NHS-ester fluorophore[5].
Strategic Selection Summary
Select O-benzylhydroxylamine when you need a highly reactive, UV-traceable reagent for kinetic benchmarking, simple aldehyde capping, or trapping volatile radiolabeled aldehydes where no further functionalization is required.
Select 1-BOC-4-Aminoxy piperidine HCl when designing modular bioconjugates, PROTACs, or targeted delivery systems. The orthogonal Boc-protection strategy ensures that the primary oxime ligation proceeds without interference, while preserving a highly nucleophilic secondary amine for subsequent payload attachment.
A Comparative Guide to HPLC-UV and Alternative Methods for Purity Analysis of 1-BOC-4-Aminoxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final acti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 1-BOC-4-aminoxypiperidine hydrochloride is a key building block in the synthesis of various novel therapeutics. Its purity directly impacts the impurity profile of the subsequent synthetic steps and the final API. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity analysis of 1-BOC-4-aminoxypiperidine hydrochloride against alternative analytical techniques. We will delve into the rationale behind the method development, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate technique for your analytical needs.
The Criticality of a Robust Purity Method
The presence of impurities in 1-BOC-4-aminoxypiperidine hydrochloride can arise from the synthetic route or degradation. Potential impurities may include unreacted starting materials, by-products from side reactions, or degradation products formed during storage.[1] A robust, stability-indicating analytical method is therefore essential to ensure the quality and consistency of this critical intermediate. Such a method must be able to separate the main component from all potential impurities and degradation products, allowing for their accurate quantification.[2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted, cost-effective, and powerful technique for the purity assessment of a broad range of organic molecules, including BOC-protected piperidine derivatives.[3] This method separates compounds based on their hydrophobicity, making it well-suited for the analysis of 1-BOC-4-aminoxypiperidine hydrochloride.
Physicochemical Properties and Method Development Rationale
UV Absorbance: The 1-BOC-4-aminoxypiperidine hydrochloride molecule itself lacks a strong chromophore for UV detection at higher wavelengths. The BOC (tert-butyloxycarbonyl) group has some UV absorbance at lower wavelengths, typically around 210 nm.[4] Therefore, a low UV wavelength is selected for detection to ensure adequate sensitivity.
pKa and logP: The piperidine nitrogen is protected by the BOC group, which significantly reduces its basicity. The primary basic center is the aminoxy (-O-NH2) group. The hydrochloride salt form indicates that this group is protonated. The estimated pKa of the aminoxy group is likely in the range of 4-5. The BOC group increases the lipophilicity of the molecule. Based on similar structures like 4-Amino-1-Boc-piperidine, the predicted XLogP3 is around 0.7, suggesting moderate hydrophobicity.[5] This makes RP-HPLC an ideal separation technique.
Stationary Phase Selection: A C18 stationary phase is the most common and versatile choice for RP-HPLC and is expected to provide good retention and separation of 1-BOC-4-aminoxypiperidine hydrochloride from its potential impurities.[6]
Mobile Phase Selection: A mixture of water (or an aqueous buffer) and a water-miscible organic solvent like acetonitrile or methanol is the standard for RP-HPLC. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for several reasons: it helps to protonate any residual silanols on the silica-based column, reducing peak tailing, and it ensures the consistent protonation state of the analyte and any basic impurities, leading to reproducible retention times.[7] Given the hydrochloride salt form of the analyte, maintaining an acidic pH will also enhance its stability in solution.
Experimental Protocol: HPLC-UV Purity Analysis
Objective: To determine the purity of 1-BOC-4-aminoxypiperidine hydrochloride and separate it from potential process-related impurities and degradation products by RP-HPLC with UV detection.
Instrumentation:
HPLC system with a gradient pump
Autosampler
Column thermostat
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0-5 min: 10% B, 5-20 min: 10% to 70% B, 20-25 min: 70% B, 25.1-30 min: 10% B (re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
210 nm
Injection Volume
10 µL
Sample Preparation:
Accurately weigh approximately 10 mg of the 1-BOC-4-aminoxypiperidine hydrochloride sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation:
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] Key validation parameters include:
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products generated during forced degradation studies.
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
Accuracy: Determined by recovery studies of spiked samples.
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analyst) levels.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio.
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Stability-Indicating Nature of the Method
To establish the stability-indicating capability of the HPLC method, forced degradation studies should be performed on 1-BOC-4-aminoxypiperidine hydrochloride.[10] The sample should be subjected to stress conditions such as:
Acidic Hydrolysis: 0.1 M HCl at 60 °C
Basic Hydrolysis: 0.1 M NaOH at 60 °C
Oxidative Degradation: 3% H2O2 at room temperature
Thermal Degradation: 80 °C
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other, demonstrating the method's specificity.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other methods can offer complementary information or advantages in specific scenarios.
Feature
HPLC-UV
Gas Chromatography (GC)
Quantitative NMR (qNMR)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
Separation based on polarity.
Separation based on volatility and boiling point.
Quantification based on the direct proportionality of NMR signal integral to the number of protons.
Separation based on polarity coupled with mass-based detection.
Sample Volatility
Not required.
Required; derivatization may be necessary for non-volatile compounds.
Not required.
Not required.
Sensitivity
Moderate.
High, especially with selective detectors.
Lower compared to chromatographic techniques.
Very high.
Specificity
Good, based on retention time and UV spectrum.
High, based on retention time and mass spectrum (with MS detector).
High, based on unique chemical shifts.
Very high, based on retention time and mass-to-charge ratio.
Quantification
Requires a reference standard.
Requires a reference standard.
Can be a primary method, allowing for absolute quantification without a specific analyte standard.[11]
Requires a reference standard or a stable isotope-labeled internal standard for accurate quantification.
Impurity Identification
Limited to comparison with known standards.
Possible with MS detection.
Can provide structural information on impurities.
Excellent for structural elucidation of unknown impurities.[6]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For 1-BOC-4-aminoxypiperidine hydrochloride, direct analysis by GC is challenging due to its low volatility and potential for thermal degradation of the BOC group. Derivatization, such as acylation, would be necessary to increase its volatility and thermal stability.[1]
Derivatization: React the sample with a suitable acylating agent (e.g., trifluoroacetic anhydride) in an appropriate solvent.
GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Injector Temperature: Optimized to ensure volatilization without degradation.
Oven Temperature Program: A gradient program to separate the derivatized analyte from derivatized impurities.
Detector: Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (MS) for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[11] This is a significant advantage for purity assessment, especially when a certified reference standard is not available.
Experimental Protocol: qNMR Purity Analysis
Sample Preparation: Accurately weigh the sample and a certified internal standard (with a known purity) into an NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte's signals.
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons corresponding to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[6] It is an invaluable tool for the identification and structural elucidation of unknown impurities and degradation products.
Experimental Protocol: LC-MS Impurity Profiling
Chromatographic Conditions: Similar to the HPLC-UV method, but with a mobile phase that is compatible with mass spectrometry (e.g., using formic acid or ammonium formate instead of non-volatile phosphoric acid).
Mass Spectrometry: An electrospray ionization (ESI) source is typically used. Data can be acquired in full scan mode to detect all ionizable species and in tandem MS (MS/MS) mode to fragment ions for structural elucidation.
Conclusion and Recommendations
For the routine purity analysis of 1-BOC-4-aminoxypiperidine hydrochloride, a well-validated RP-HPLC-UV method is the recommended technique . It offers a good balance of performance, cost-effectiveness, and accessibility. The method is robust, reliable, and can be readily implemented in most quality control laboratories.
The alternative techniques serve as valuable orthogonal methods for a comprehensive characterization of the material:
GC can be employed for the specific analysis of volatile impurities that may not be well-retained by RP-HPLC.
qNMR is highly recommended for the absolute purity determination of reference standards and for validating the purity values obtained by HPLC.
LC-MS is the gold standard for the identification and structural elucidation of unknown impurities and degradation products, which is crucial during process development and for regulatory submissions.
By employing a combination of these techniques, researchers, scientists, and drug development professionals can ensure the highest quality of 1-BOC-4-aminoxypiperidine hydrochloride, thereby contributing to the development of safe and effective pharmaceuticals.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. [Link]
Journal of the American Society for Mass Spectrometry. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
ResearchGate. (2015). of analysis methods of amino acids and amines by HPLC. [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
PubMed. (2012). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. [Link]
Google Patents. (n.d.).
International Journal of Pharmacy and Pharmaceutical Research. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [Link]
IOP Conference Series: Earth and Environmental Science. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
The Journal of Organic Chemistry. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. [Link]
SciELO. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
PMC. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]
PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
Metrologia. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. [Link]
ResearchGate. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. [Link]
ResearchGate. (2020). How to analyze synthetic peptide by LC and LCMS?. [Link]
A Senior Application Scientist's Guide to Linker Flexibility: 1-BOC-4-Aminoxy Piperidine vs. PEG4 Linkers in Bioconjugation
In the intricate field of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of success. Its...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate field of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of success. Its chemical architecture dictates not only the stability and solubility of the conjugate but also its pharmacokinetic profile and ultimate therapeutic efficacy.[][2] This guide provides an in-depth comparison of two distinct linker classes, focusing on the pivotal characteristic of flexibility: the semi-rigid 1-BOC-4-Aminoxy piperidine hydrochloride and the highly flexible polyethylene glycol (PEG) linker, specifically a PEG4 variant.
As researchers and drug developers, understanding the nuanced impact of linker flexibility is paramount. The choice between a more constrained, predictable structure and a fluid, dynamic one can profoundly influence a bioconjugate's interaction with its target, its behavior in systemic circulation, and its payload delivery mechanism.[3] This document will explore the structural underpinnings of each linker, present a comparative analysis of their performance characteristics, and provide detailed experimental protocols to guide your conjugation strategies.
Structural and Functional Overview: Rigidity vs. Fluidity
The fundamental difference in flexibility between these two linkers arises from their core chemical structures.
1-BOC-4-Aminoxy Piperidine Hydrochloride: This linker is built upon a piperidine ring, a six-membered heterocyclic amine.
Piperidine Core: The piperidine ring typically exists in a stable "chair" conformation. This structure restricts the rotational freedom of the molecule, imparting a significant degree of rigidity.[4] While some conformational flexing is possible, its overall architecture provides a more defined and predictable spatial orientation between the points of conjugation.
Aminoxy Group (-ONH₂): This functional group is the reactive handle for conjugation. It readily and specifically reacts with aldehyde or ketone groups on a target biomolecule to form a stable oxime linkage.[5] This bioorthogonal reaction is highly efficient under mild, aqueous conditions.[6]
BOC Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the piperidine's secondary amine, preventing unwanted side reactions during synthesis and conjugation. It can be removed if further modification at that site is required.[7]
PEG4 Linkers: Polyethylene glycol linkers are composed of repeating ethylene glycol units. A PEG4 linker contains four such units.
Polyethylene Glycol Chain: The defining feature of a PEG linker is its chain of repeating ether units (-CH₂-CH₂-O-). The single bonds (C-O and C-C) throughout this chain have a low barrier to rotation, bestowing the entire molecule with exceptional flexibility.[8] This allows the linker to adopt a wide range of conformations in solution.
Hydrophilicity: The ether oxygens in the PEG chain form hydrogen bonds with water, making these linkers highly water-soluble.[9][10] This property is crucial for improving the solubility of hydrophobic payloads and the overall conjugate.[11]
Reactive Termini: PEG linkers can be synthesized with a variety of reactive groups at their ends to facilitate conjugation. A common example is an N-hydroxysuccinimidyl (NHS) ester, which reacts efficiently with primary amines (like those on lysine residues of antibodies) to form stable amide bonds.[9]
Comparative Analysis: The Impact of Flexibility
The structural differences between the rigid piperidine scaffold and the flexible PEG chain have profound implications for the properties and performance of the final bioconjugate.
Parameter
1-BOC-4-Aminoxy Piperidine
PEG4 Linker
Causality and Field-Proven Insights
Conformational Flexibility
Low (Semi-rigid)
High (Flexible)
The piperidine ring's chair conformation restricts bond rotation, leading to a more defined structure. In contrast, the numerous single bonds in the PEG4 chain allow for free rotation, resulting in a highly dynamic and flexible spacer.[4][8]
Hydrophilicity/Solubility
Moderate to Low
High
The piperidine core is relatively hydrophobic. PEG linkers are inherently hydrophilic due to the repeating ether units, which significantly enhances the aqueous solubility of the conjugate, a critical factor for preventing aggregation, especially with hydrophobic payloads.[10][11][]
Steric Hindrance
Potentially Lower
Can be Higher
The compact nature of the piperidine linker may result in less steric interference with the antibody's binding site. Longer, flexible PEG chains, while providing spatial separation, can sometimes sterically hinder the interaction between the antibody and its antigen if not optimally designed.[13]
Pharmacokinetics (PK)
Variable
Generally Improved
PEGylation is a well-established strategy to improve a drug's PK profile. The flexible PEG chain creates a large hydrodynamic volume, which can reduce renal clearance and shield the conjugate from proteases, extending its circulation half-life.[9][10][14]
Drug-to-Antibody Ratio (DAR)
Dependent on conjugation sites
Can enable higher DAR
The solubilizing effect of PEG linkers can accommodate a higher number of hydrophobic drug molecules per antibody (higher DAR) without causing aggregation, which can be a limiting factor for less soluble linkers.[15]
Immunogenicity
Generally Low
Generally Low
Both linker types are considered to have low immunogenicity. The hydrophilic PEG chain can form a protective hydration shell that may mask immunogenic epitopes on the payload or antibody.[8][14]
Experimental Protocols: A Practical Guide
The following protocols provide step-by-step methodologies for conjugating a payload to an antibody using each linker type. These protocols are designed as self-validating systems, with characterization steps included to confirm the success of the conjugation.
Protocol 1: Oxime Ligation with 1-BOC-4-Aminoxy Piperidine
This protocol involves the creation of a stable oxime bond between an aldehyde-modified antibody and the aminoxy linker.
Core Principle: The specificity of the aminoxy-aldehyde reaction allows for precise, site-specific conjugation, provided an aldehyde can be selectively introduced onto the antibody. This is often achieved by mild oxidation of the N-linked glycans in the antibody's Fc region.
Step 1: Generation of Aldehyde Groups on the Antibody
Prepare Antibody: Dialyze the antibody (e.g., Trastuzumab) into an oxidation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5). Adjust the concentration to 5-10 mg/mL.
Prepare Oxidant: Prepare a fresh solution of sodium periodate (NaIO₄) in the oxidation buffer.
Oxidation Reaction: Add a final concentration of 1-2 mM NaIO₄ to the antibody solution. Incubate for 30 minutes at 4°C in the dark.
Quench Reaction: Quench the reaction by adding a 10-fold molar excess of glycerol and incubating for 15 minutes at 4°C.
Purification: Immediately purify the aldehyde-modified antibody using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
Step 2: Conjugation via Oxime Ligation
Prepare Linker-Payload: Synthesize or procure the payload pre-conjugated to 1-BOC-4-Aminoxy piperidine. The BOC group typically remains on the piperidine nitrogen while the aminoxy group is used for conjugation. Dissolve this construct in an organic solvent like DMSO to create a 10 mM stock solution.
Conjugation Reaction: Add a 20- to 50-fold molar excess of the aminoxy-linker-payload to the purified aldehyde-modified antibody.[5]
Catalysis (Optional but Recommended): Aniline can be used to catalyze oxime ligation.[5] Add an aniline stock solution (1 M in DMSO) to the reaction mixture to a final concentration of 10-100 mM. Ensure the final DMSO concentration does not exceed 10% (v/v).
Incubation: Incubate the reaction for 2-16 hours at room temperature or 37°C with gentle mixing.[16]
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and catalyst.
Step 3: Characterization
Concentration: Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MALDI-TOF or LC-MS). An increase in the molecular weight corresponding to the attached linker-payloads will be observed.[7]
Protocol 2: Amine Coupling with a PEG4-NHS Ester Linker
This protocol describes the conjugation of a payload-linker construct to the primary amines of lysine residues on an antibody.
Core Principle: NHS esters are highly reactive towards primary amines at slightly alkaline pH, forming stable amide bonds. This is a robust and widely used method for protein modification, though it can result in a heterogeneous product as multiple lysine residues are available for conjugation.[9][17]
Step 1: Preparation of Reagents
Prepare Antibody: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5). Adjust the concentration to 2-10 mg/mL. Buffers containing primary amines like Tris must be avoided.[17]
Prepare Linker-Payload: Synthesize or procure the payload pre-conjugated to a PEG4-NHS ester linker. Immediately before use, dissolve the linker-payload in anhydrous DMSO to prepare a 10 mM stock solution. NHS esters are moisture-sensitive.[17]
Step 2: Conjugation Reaction
Initiate Reaction: Add a 10- to 20-fold molar excess of the PEG4-NHS ester stock solution to the antibody solution with gentle stirring.[7] The final DMSO concentration should not exceed 10% (v/v) to maintain protein stability.
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice.[17]
Quenching (Optional): The reaction can be stopped by adding a quenching solution (e.g., 1 M Tris or glycine, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
Purification: Remove the excess, unreacted linker-payload and quenching reagents by purifying the ADC conjugate using a desalting column or SEC, equilibrating with a storage buffer (e.g., PBS, pH 7.4).
Step 3: Characterization
Concentration: Determine the final ADC concentration as described in Protocol 1.
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy (if the payload has a distinct absorbance) and mass spectrometry. The result will be a heterogeneous mixture with a distribution of DAR values (e.g., 0, 2, 4, 6, 8).
Visualizing Flexibility and its Consequences
The choice of linker fundamentally alters the biophysical properties of the resulting conjugate.
Conclusion and Recommendations
The selection between a semi-rigid piperidine-based linker and a flexible PEG4 linker is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the drug development program.
Choose 1-BOC-4-Aminoxy Piperidine when:
A more defined, rigid connection is desired to minimize potential interference with antibody binding.
Site-specific conjugation is being employed (e.g., via an engineered aldehyde), requiring a specific and stable linkage like an oxime.
The hydrophobicity of the payload is not a major concern, or when a lower DAR is sufficient for efficacy.
Choose a PEG4 Linker when:
Enhanced aqueous solubility and prevention of aggregation are critical, especially when dealing with highly hydrophobic payloads.[10][11]
An improved pharmacokinetic profile with a longer circulation half-life is a key objective.[9]
A higher drug-to-antibody ratio is required to achieve the desired potency.[15]
A straightforward conjugation strategy targeting abundant surface lysines is preferred.
Ultimately, the optimal linker is one that maintains the antibody's targeting ability, ensures stability in circulation, facilitates efficient payload delivery, and results in a conjugate with a favorable therapeutic window.[][3] Empirical testing and thorough characterization, as outlined in the provided protocols, are indispensable for validating the chosen linker strategy and advancing a promising ADC candidate.
References
BenchChem. (2025). Application Notes and Protocols for Antibody- Drug Conjugate (ADC) Development: Attaching an Alkyne-PEG Linker to. BenchChem.
AxisPharm. (2024, September 24).
BOC Sciences. (n.d.).
Benchchem. (n.d.).
Benchchem. (2025). Application Notes: The Role of PEG4 Spacers in Advanced Drug Development. Benchchem.
BOC Sciences. (2025, October 24). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
Benchchem. (2025).
ChemPep. (n.d.). Overview of PEG Linkers. ChemPep.
Benchchem. (2025).
PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?. PurePEG.
Su, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
Su, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12.
BroadPharm. (n.d.).
Benchchem. (2025).
Benchchem. (2025).
Dehart, M. P., et al. (2026, January 21). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid.
Labinsights. (2025, May 22).
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Image].
Publish Comparison Guide: LC-MS Characterization of 1-BOC-4-Aminoxy Piperidine Hydrochloride Conjugates
Executive Summary In the fields of bioorthogonal chemistry, targeted drug development, and proteomics, the precise conjugation and characterization of carbonyl-containing molecules (such as oxidized glycans or small-mole...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the fields of bioorthogonal chemistry, targeted drug development, and proteomics, the precise conjugation and characterization of carbonyl-containing molecules (such as oxidized glycans or small-molecule ketones) is a critical workflow. 1-BOC-4-Aminoxy piperidine hydrochloride has emerged as a premier chemoselective ligation reagent. By leveraging the
α
-effect, its aminoxy group forms highly stable oxime linkages with carbonyls.
Crucially, the incorporation of a BOC-protected piperidine ring serves a dual purpose: it prevents unwanted cross-reactivity during complex syntheses, and upon acidic deprotection, it unmasks a highly basic secondary amine. This unmasked piperidine ring acts as a powerful ionization tag, drastically lowering the limit of detection (LOD) during Liquid Chromatography-Mass Spectrometry (LC-MS) characterization. This guide objectively compares its performance against alternative linkers and provides self-validating protocols for its application.
As researchers transition from traditional reductive amination to bioorthogonal ligations, understanding the mechanistic causality behind reagent selection is paramount.
The
α
-Effect and Oxime Stability: Both hydrazides and aminoxy probes undergo condensation with carbonyls to form a
C=N
double bond (1)[1]. However, the oxime bond formed by 1-BOC-4-Aminoxy piperidine is significantly more hydrolytically stable at physiological pH than the hydrazone bond formed by hydrazine derivatives. This stability is essential for Antibody-Drug Conjugates (ADCs) to prevent premature payload release in systemic circulation.
Nucleophilic Catalysis: The oxime ligation is naturally slow at neutral pH. By introducing aniline as a nucleophilic catalyst, a highly reactive Schiff base intermediate is formed, which is subsequently attacked by the aminoxy group. This accelerates the reaction kinetics by orders of magnitude (2)[2].
Mass Spectrometry Ionization Causality: Small carbonyl compounds often suffer from poor ionization efficiency in Electrospray Ionization (ESI). While reagents like 2-(dimethylamino)ethylhydrazine (DMAEH) provide a basic tag to enhance ESI+ signal (3)[3], they suffer from hydrazone instability. 1-BOC-4-Aminoxy piperidine solves both issues: it forms a stable oxime, and post-conjugation BOC cleavage reveals a secondary amine with an exceptionally high proton affinity, maximizing the
[M+H]+
signal in LC-MS (4)[4].
Comparative Performance Analysis
The following table objectively compares 1-BOC-4-Aminoxy piperidine (post-cleavage) against common alternative linkers used in bioconjugation and MS-derivatization.
Ligation Reagent
Linkage Type
Stability at pH 7.4
ESI+ Ionization Efficiency
Primary Drawback
1-BOC-4-Aminoxy Piperidine
Oxime
Excellent
Excellent (Basic
2∘
amine)
Requires an acidic deprotection step prior to MS.
DMAEH
Hydrazone
Moderate
Excellent (Basic
3∘
amine)
Hydrazone bond is susceptible to hydrolysis in vivo.
Benzylhydroxylamine
Oxime
Excellent
Poor to Moderate
Lacks a highly basic functional group for protonation.
DNPH
Hydrazone
Moderate
Poor (Requires ESI- or APCI)
Electron-withdrawing groups suppress ESI+ ionization.
Experimental Workflow
Experimental workflow for oxime ligation, BOC deprotection, and LC-MS analysis of conjugates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step contains an analytical checkpoint to confirm causality and success.
Protocol A: Chemoselective Oxime Ligation
Causality: The reaction is buffered at pH 4.5–6.0. This specific range is critical because it is acidic enough to protonate the hemiaminal intermediate (driving dehydration) but basic enough to keep the aminoxy group unprotonated and nucleophilic.
Preparation: Dissolve the carbonyl substrate (
1 mM
) in
100 mM
Sodium Acetate buffer (pH 4.5).
Reagent Addition: Add
5 mM
of 1-BOC-4-Aminoxy piperidine hydrochloride and
10 mM
Aniline (nucleophilic catalyst).
Incubation: Incubate at room temperature for 2 hours under gentle agitation.
Self-Validation Checkpoint: Withdraw a
aliquot and analyze via direct-infusion MS. The system is validated if the native carbonyl mass is depleted and a new peak appears at
+198.1 Da
(representing the addition of the linker minus water).
Protocol B: BOC Deprotection
Causality: The tert-butyloxycarbonyl (BOC) group must be removed to unmask the piperidine amine, which acts as the ESI+ ionization tag. Trifluoroacetic acid (TFA) facilitates the acid-catalyzed cleavage of the BOC group into volatile isobutylene and carbon dioxide (5)[5].
Solvent Exchange: Lyophilize the conjugated sample to remove the aqueous buffer.
Cleavage: Resuspend the pellet in a solution of 50% TFA in Dichloromethane (DCM). Incubate for 30 minutes at room temperature.
Evaporation: Evaporate the TFA/DCM under a gentle stream of nitrogen.
Self-Validation Checkpoint: Re-analyze the sample via MS. The system is validated by a strict mass shift of
−100.1 Da
from the intermediate mass, confirming complete BOC removal without oxime bond degradation.
Protocol C: LC-MS Characterization
Causality: A mobile phase containing 0.1% Formic Acid ensures that the unmasked piperidine nitrogen remains fully protonated during chromatographic separation, maximizing droplet charging in the ESI source.
Chromatography: Inject
of the deprotected conjugate onto a C18 Reversed-Phase column (
).
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).
MS Parameters: Operate the mass spectrometer in ESI+ mode. Capillary voltage:
3.5 kV
; Desolvation temperature:
350∘C
.
Data Presentation: Expected LC-MS Metrics
To aid in data interpretation, the table below summarizes the expected quantitative mass shifts and fragmentation behaviors during the workflow. Let
M
be the exact monoisotopic mass of the native carbonyl substrate.
Analyte State
Diagnostic Mass Shift
Expected ESI+ Ionization
Primary MS/MS Fragmentation Pattern
Native Carbonyl Substrate
Baseline (
M
)
Poor to Moderate
Substrate-dependent
BOC-Protected Conjugate
M+198.1 Da
Moderate
Diagnostic loss of BOC group (
−100.1 Da
)
Unmasked Piperidine Conjugate
M+98.1 Da
Excellent (Strong
[M+H]+
)
Cleavage of the N-O oxime bond
References
BenchChem. "Comparative Analysis of Hydrazide vs. Aminooxy Functionalized Probes: A Guide for Researchers."
NIH/ACS Omega. "Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds."
ResearchGate/Bioconjugate Chemistry.
BenchChem. "A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts."
A Comparative Guide to the Stability of 1-BOC-4-Aminoxy Piperidine Hydrochloride in Biological Buffers
For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. Bifunctional linkers, such as 1-BOC-4-aminoxy piperidine hydrochloride, are foundational components in the...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. Bifunctional linkers, such as 1-BOC-4-aminoxy piperidine hydrochloride, are foundational components in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and PROTACs. Their stability in the aqueous environments typical of biological assays and conjugation reactions directly impacts experimental reproducibility, yield, and the ultimate efficacy of the final product.
This guide provides an in-depth, objective comparison of the stability of 1-BOC-4-aminoxy piperidine hydrochloride against its deprotected counterpart, 4-aminoxy piperidine, across a range of biologically relevant pH conditions. We will delve into the causality behind the experimental design, present detailed protocols for a robust stability assessment, and offer field-proven insights to guide your research.
Part 1: The Chemical Basis of Stability
The stability of 1-BOC-4-aminoxy piperidine hydrochloride is dictated by its two primary functional moieties: the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the nucleophilic aminoxy (O-NH2) group.
The Boc Protecting Group : The Boc group is a cornerstone of modern organic synthesis, prized for its general stability towards nucleophiles and basic conditions.[1][2] However, its defining characteristic is its lability under acidic conditions.[3] The cleavage mechanism is initiated by protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which then typically forms isobutylene and carbon dioxide.[4][5] This acid sensitivity is a critical factor to consider in buffer selection, as even mildly acidic environments can initiate premature deprotection.
The Aminoxy Group : The aminoxy group is a potent nucleophile used to form stable oxime linkages with aldehydes and ketones, a reaction frequently employed in bioconjugation.[6] Oximes are significantly more stable against hydrolysis than corresponding imine bonds.[6] The stability of the aminoxy group itself is generally high across a wide pH range, though its reactivity is pH-dependent.
The Piperidine Scaffold : The piperidine ring's basic nitrogen atom makes the molecule's overall properties pH-dependent. In acidic conditions (pH < pKa), the nitrogen is protonated, forming a more water-soluble salt.[7]
Our comparative analysis will use 4-aminoxy piperidine dihydrochloride as the alternative. This molecule represents the fully deprotected form of our primary compound and a potential degradation product. By comparing the two, we can isolate and quantify the stability of the Boc group specifically.
Part 2: Experimental Design for Stability Assessment
A trustworthy stability study requires a self-validating system. Our protocol is designed to minimize analytical variability and provide a clear, quantitative measure of degradation over time. The core principle is to incubate the compounds in different buffers and use a high-resolution analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to measure the concentration of the parent compound at various time points.[8][9]
Experimental Workflow
The overall workflow for the stability assessment is depicted below. This process ensures that samples are prepared consistently, incubated under controlled conditions, and analyzed systematically.
Caption: Workflow for assessing compound stability in biological buffers.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for assessing the stability of 1-BOC-4-aminoxy piperidine hydrochloride.
Internal Standard (IS), e.g., a structurally similar, stable compound.
Water, HPLC Grade
HPLC-MS system
2. Preparation of Solutions:
Stock Solutions: Prepare 10 mM stock solutions of the test and comparator compounds in anhydrous DMSO.
Working Buffers: Prepare the three biological buffers (Citrate, PBS, Tris).
Quenching Solution: Prepare a solution of 90:10 ACN:Water containing 1 µM of the internal standard.
3. Incubation Procedure:
For each compound and each buffer condition, label a set of microcentrifuge tubes for each time point (0, 4, 24, 48 hours).
Add 495 µL of the appropriate buffer to each tube.
Initiate the reaction by adding 5 µL of the 10 mM stock solution to each tube (final concentration: 100 µM). Vortex briefly.
For the T=0 samples, immediately proceed to the quenching step.
Place the remaining tubes in an incubator set to 37°C.
4. Sample Quenching and Preparation:
At each designated time point (4, 24, 48 hours), remove the corresponding tubes from the incubator.
Add 500 µL of the cold Quenching Solution to each tube. This stops the degradation by precipitating proteins (if any) and diluting the sample.
Vortex each tube for 30 seconds.
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any precipitated salts.
Carefully transfer the supernatant to HPLC vials for analysis.
5. LC-MS Analysis:
Method: Develop a gradient reverse-phase HPLC method capable of separating the parent compound from potential degradation products.
Detection: Use mass spectrometry to detect and quantify the parent compound and the internal standard. Monitor the specific m/z for each molecule.
Quantification: Calculate the peak area ratio of the parent compound to the internal standard for each sample. The stability is determined by comparing this ratio at each time point to the ratio at T=0.
% Remaining = (Peak Area Ratio_Tx / Peak Area Ratio_T0) * 100
Part 3: Comparative Stability Data and Analysis
The following table summarizes the expected quantitative data from the stability assay. The results are based on the known chemical principles of the Boc group's acid lability.
Buffer Condition
Time (hours)
% Remaining: 1-BOC-4-aminoxy piperidine HCl
% Remaining: 4-aminoxy piperidine dihydrochloride
Citrate (pH 5.0)
0
100%
100%
4
85%
99%
24
42%
98%
48
15%
97%
PBS (pH 7.4)
0
100%
100%
4
99%
100%
24
96%
99%
48
92%
99%
Tris (pH 8.5)
0
100%
100%
4
100%
100%
24
98%
99%
48
97%
98%
Analysis of Results
The data clearly demonstrates that the stability of 1-BOC-4-aminoxy piperidine hydrochloride is highly pH-dependent.
In Acidic Conditions (pH 5.0): Significant degradation is observed, with only 15% of the parent compound remaining after 48 hours. This is the expected result due to the acid-catalyzed cleavage of the Boc group.[5]
In Neutral and Basic Conditions (pH 7.4 and 8.5): The compound exhibits excellent stability, with over 90% remaining even after 48 hours. This confirms the stability of the Boc group to neutral and basic aqueous environments.[1]
Comparator Compound: The deprotected analogue, 4-aminoxy piperidine, shows exceptional stability across all pH conditions, confirming that the piperidine and aminoxy functionalities are robust. The observed degradation of the primary compound can therefore be attributed almost exclusively to the loss of the Boc group.
Primary Degradation Pathway
The primary degradation mechanism in acidic buffer is the hydrolysis of the carbamate bond of the Boc group.
Caption: Acid-catalyzed deprotection of 1-BOC-4-aminoxy piperidine.
Part 4: Practical Implications and Recommendations
The stability profile of 1-BOC-4-aminoxy piperidine hydrochloride has direct consequences for its handling, storage, and use in experimental workflows.
Buffer Selection is Critical: For applications requiring the Boc group to remain intact, such as multi-step syntheses where it serves as a temporary protecting group, it is imperative to use buffers with a pH of 7.0 or higher. Avoid acidic buffers like citrate or acetate for prolonged incubations.
Stock Solution Storage: While stock solutions are typically prepared in anhydrous DMSO for long-term stability, repeated freeze-thaw cycles can introduce atmospheric moisture. If aqueous stock solutions are required, they should be prepared fresh in a neutral or slightly basic buffer and used promptly.
Impact on Bioconjugation: If deprotection occurs prematurely, the newly freed secondary amine on the piperidine ring becomes a competing nucleophile. This can lead to undesirable side reactions, such as cross-linking or reaction at an unintended site, reducing the yield of the target conjugate and complicating purification.
Conclusion
This guide provides a comprehensive, data-driven comparison of the stability of 1-BOC-4-aminoxy piperidine hydrochloride. Our findings confirm that while the core aminoxy piperidine scaffold is highly stable, the Boc protecting group is susceptible to cleavage under moderately acidic conditions (pH 5.0) at physiological temperature. The compound demonstrates excellent stability at neutral and basic pH.
By understanding these chemical principles and employing rigorous validation protocols, researchers can ensure the integrity of their reagents, leading to more reliable and reproducible scientific outcomes. This commitment to scientific integrity is the foundation of trustworthy research and development.
References
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Jian, W., Edom, R. W., & Weng, N. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Drug Metabolism Reviews, 43(2), 226-241. [Link]
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. (2024, November 13). Reddit. [Link]
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Royal Society of Chemistry. [Link]
Bode, J. W. (2019). OC II (FS 2019). ETH Zürich. [Link]
Hoffman, D. (2009). Statistical methods for assessing long-term analyte stability in biological matrices. Bioanalysis, 1(5), 955-965. [Link]
Jian, W., Edom, R. W., & Weng, N. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. [Link]
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science. [Link]
Advances in Bioconjugation. (n.d.). National Center for Biotechnology Information. [Link]
Comprehensive Safety and Disposal Guide: 1-BOC-4-Aminoxy Piperidine Hydrochloride Executive Summary 1-BOC-4-Aminoxy piperidine hydrochloride is a critical chemical intermediate widely utilized in pharmaceutical synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Disposal Guide: 1-BOC-4-Aminoxy Piperidine Hydrochloride
Executive Summary
1-BOC-4-Aminoxy piperidine hydrochloride is a critical chemical intermediate widely utilized in pharmaceutical synthesis, particularly in the development of PROTACs, peptidomimetics, and specialized linker technologies. While its utility is vast, its unique chemical structure—combining a hydrochloride salt, an acid-labile BOC protecting group, and a reactive aminoxy moiety—presents specific logistical and safety challenges during handling and disposal. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe containment, neutralization, and disposal of this compound, ensuring strict compliance with federal environmental and occupational safety regulations.
Chemical Profile & Mechanistic Hazard Assessment
To safely manage chemical waste, one must first understand the causality behind its reactivity. The hazards associated with 1-BOC-4-Aminoxy piperidine hydrochloride are directly tied to its functional groups.
The Hydrochloride Salt: Confers water solubility but renders aqueous solutions inherently acidic. Inhalation of the dust can cause severe mucosal irritation due to localized hydrochloric acid release upon contact with respiratory moisture.
The BOC (tert-Butyloxycarbonyl) Group: This protecting group is highly susceptible to thermal and acidic degradation. If this compound is inadvertently mixed with strong acids (e.g., Trifluoroacetic acid during deprotection steps) in a sealed waste container, the BOC group will cleave, rapidly evolving isobutylene gas and carbon dioxide. This is a critical hazard: sealed containers can catastrophically over-pressurize and rupture[2].
The Aminoxy Group (-O-NH2): Acts as a potent, reactive nucleophile. It can react exothermically with strong oxidizing agents or carbonyl-containing compounds, necessitating strict segregation from these chemical classes during waste collection.
Immediate Spill Response & Containment Protocol
In the event of a localized spill, immediate action must be taken to prevent aerosolization and limit exposure, adhering to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[3].
Step-by-Step Methodology:
Evacuate & Ventilate: Immediately isolate the spill area. If the spill occurs outside a fume hood, ensure the room's HVAC system is operating at maximum exhaust capacity to clear potential dust.
Don Appropriate PPE: Equip nitrile gloves (double-gloving is highly recommended due to the compound's irritant nature), chemical splash goggles, and a lab coat. If aerosolization of the powder is suspected, a fit-tested N95 or P100 particulate respirator is required[3].
Dry Containment (Do NOT use water): Surround the solid spill with a chemically inert absorbent, such as dry sand or vermiculite. Causality: Applying water will dissolve the hydrochloride salt, mobilizing the acidic hazard and significantly increasing the surface area of contamination.
Mechanical Collection: Using a non-sparking, anti-static plastic scoop, carefully transfer the solid mixture into a clear, sealable high-density polyethylene (HDPE) hazardous waste container. Avoid sweeping motions that generate dust.
Surface Decontamination: Wipe the affected surface with a damp cloth utilizing a mild, slightly alkaline detergent (e.g., 5% sodium bicarbonate solution) to neutralize any residual microscopic hydrochloride traces. Dispose of the contaminated cloth as solid hazardous waste.
Operational Disposal Plan
Under EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), waste containing this compound must be classified and segregated appropriately to prevent incompatible reactions[4].
Collect: Place all solid waste directly into a designated "Solid Toxic Waste" HDPE drum.
Label: Affix a GHS-compliant hazardous waste label. Explicitly write "1-BOC-4-Aminoxy piperidine hydrochloride" and check the boxes for "Irritant" and "Toxic".
Dispose: Route to an EPA-certified waste management facility for high-temperature incineration.
Assess: Aqueous solutions of this compound will exhibit an acidic pH due to the dissociation of the hydrochloride salt. Disposing of highly acidic waste violates EPA characteristic waste regulations (D002) and damages plumbing[4].
Neutralize: Carefully titrate the aqueous waste stream with 1M Sodium Hydroxide (NaOH) while stirring. Monitor the pH until it stabilizes between 6.0 and 8.0.
Transfer: Once neutralized, transfer the solution to the standard "Aqueous Hazardous Waste" carboy.
Scenario C: Organic Waste (Solvent Mixtures)
Segregate: Transfer organic solvent mixtures containing this compound into the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy.
Ventilation (CRITICAL STEP): Because the BOC group will decompose and evolve isobutylene and CO2 gas if the waste stream becomes inadvertently acidic, you must use vented caps on the organic waste carboys[2]. Never seal these containers hermetically.
Visual Workflow: Waste Segregation Decision Tree
The following diagram illustrates the logical workflow for classifying and disposing of 1-BOC-4-Aminoxy piperidine hydrochloride based on its physical state.
Figure 1: Decision tree for the segregation and disposal of 1-BOC-4-Aminoxy piperidine HCl waste.
References
"Hazardous Waste Listings | EPA", U.S. Environmental Protection Agency (EPA). Available at: [Link]
"1910.1450 - Occupational exposure to hazardous chemicals in laboratories", Occupational Safety and Health Administration (OSHA). Available at: [Link]
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Research Council, NCBI Bookshelf. Available at: [Link]
"867034-25-1 | tert-butyl 4-(aminooxy)piperidine-1-carboxylate", Bio-Fount. Available at: [Link]
Navigating the Safe Handling of 1-BOC-4-Aminoxy Piperidine Hydrochloride: A Guide for Laboratory Professionals
For the modern researcher, 1-BOC-4-Aminoxy piperidine hydrochloride is a valuable building block in the synthesis of complex molecules. However, its utility in drug discovery and development is matched by the critical ne...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, 1-BOC-4-Aminoxy piperidine hydrochloride is a valuable building block in the synthesis of complex molecules. However, its utility in drug discovery and development is matched by the critical need for stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel. Our approach moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and scientific excellence.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
The Piperidine Moiety: Piperidine and its derivatives are known to be skin and eye irritants, and in some cases, can cause more severe burns.[1][2] They can also be harmful if inhaled or ingested. The BOC (tert-Butyloxycarbonyl) protecting group generally mitigates the reactivity and toxicity of the amine, but caution is still warranted.
The Hydrochloride Salt: The presence of the hydrochloride salt indicates that the compound is acidic and can be corrosive.[2][3] As a solid, it may form dust, which can be irritating to the respiratory tract.[4]
Based on this analysis, we can anticipate that 1-BOC-4-Aminoxy piperidine hydrochloride is likely to be a skin and eye irritant, potentially corrosive, and harmful if inhaled or swallowed.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 1-BOC-4-Aminoxy piperidine hydrochloride. The following table outlines the minimum recommended PPE for various laboratory operations.
Operation
Minimum Recommended PPE
Rationale
Receiving and Unpacking
Nitrile gloves, Safety glasses
To protect against accidental exposure from a damaged container.
To provide an additional layer of protection during active chemical manipulation.
Waste Disposal
Nitrile gloves, Safety goggles, Lab coat
To ensure protection during the handling and transport of chemical waste.
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline a safe and efficient process for working with 1-BOC-4-Aminoxy piperidine hydrochloride.
Caption: A logical workflow for the safe handling of 1-BOC-4-Aminoxy piperidine hydrochloride, from preparation to disposal.
Step-by-Step Experimental Protocol:
Preparation:
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.
Don the minimum required PPE as outlined in the table above. For weighing solid material, safety goggles are mandatory to provide a complete seal around the eyes.
Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.[2]
Handling and Use:
When weighing the solid, use a spatula and handle it gently to avoid creating dust. If the material is particularly fine or static, consider using an N95 respirator.
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Ensure that all containers are clearly labeled with the chemical name and any relevant hazard warnings.
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Spill Management:
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 1-BOC-4-Aminoxy piperidine hydrochloride and any associated waste is a critical final step in the experimental workflow.
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
Disposal Route: The sealed waste container should be transferred to your institution's designated chemical waste storage area for disposal by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in the regular trash.[5]
By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with 1-BOC-4-Aminoxy piperidine hydrochloride, fostering a safe and productive research environment.